molecular formula C10H13I B1315382 (4-iodobutyl)Benzene CAS No. 64283-87-0

(4-iodobutyl)Benzene

Cat. No.: B1315382
CAS No.: 64283-87-0
M. Wt: 260.11 g/mol
InChI Key: LQNMGMMOHCDYPF-UHFFFAOYSA-N
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Description

(4-iodobutyl)Benzene is a useful research compound. Its molecular formula is C10H13I and its molecular weight is 260.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodobutylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13I/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNMGMMOHCDYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10507616
Record name (4-Iodobutyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64283-87-0
Record name (4-Iodobutyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-iodobutyl)Benzene CAS number and spectral data

[1]

Executive Summary & Compound Identity

(4-Iodobutyl)benzene is a versatile alkylating agent and building block used extensively in medicinal chemistry, particularly in the synthesis of histone deacetylase (HDAC) inhibitors and PROTAC (Proteolysis Targeting Chimera) linkers. Its primary utility lies in the clean nucleophilic substitution of the iodide leaving group, allowing for the precise attachment of a phenylbutyl moiety to pharmacophores.

Chemical Identity Table
PropertyDetail
Chemical Name This compound
CAS Registry Number 64283-87-0
Synonyms 1-iodo-4-phenylbutane; Benzene, (4-iodobutyl)-
Molecular Formula

Molecular Weight 260.12 g/mol
SMILES C1=CC=C(C=C1)CCCCI
Appearance Colorless to pale yellow liquid (darkens on storage)
Solubility Soluble in DCM,

, THF, EtOAc; Insoluble in water

Synthesis & Methodology

The most reliable laboratory synthesis involves the conversion of 4-phenyl-1-butanol to the iodide.[1] This route is preferred over direct Friedel-Crafts alkylation with diiodobutane due to the formation of inseparable byproducts.[1]

Synthetic Pathway (Graphviz Visualization)

The following diagram outlines the logical flow from commodity starting materials to the target iodide.

SynthesisPathBenzeneBenzene(Start)KetoAcid3-Benzoylpropionic Acid(Intermediate)Benzene->KetoAcidAlCl3, Friedel-CraftsSuccinicSuccinic AnhydrideSuccinic->KetoAcidAlcohol4-Phenyl-1-butanol(Precursor)KetoAcid->Alcohol1. Zn/Hg, HCl (Clemmensen)2. LiAlH4 (Reduction)TargetThis compound(Target)Alcohol->TargetI2, PPh3, Imidazole(Appel Reaction)

Figure 1: Step-wise synthetic pathway from benzene to this compound.[1]

Detailed Protocol: Appel Reaction

Objective: Convert 4-phenyl-1-butanol to this compound.

  • Reagents: 4-Phenyl-1-butanol (1.0 eq), Triphenylphosphine (

    
    , 1.2 eq), Imidazole (1.5 eq), Iodine (
    
    
    , 1.2 eq), Dichloromethane (DCM, anhydrous).
  • Setup: Flame-dried round-bottom flask under inert atmosphere (

    
     or Ar).
    
  • Procedure:

    • Dissolve

      
       and imidazole in anhydrous DCM at 0°C.
      
    • Add iodine portion-wise. The solution will turn dark brown then fade to yellow/orange as the phosphonium salt forms.

    • Add 4-phenyl-1-butanol dropwise.[1]

    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2–4 hours.

  • Workup: Quench with saturated

    
     (sodium thiosulfate) to remove excess iodine (color change from purple/brown to clear). Extract with DCM.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

    • Note: The product is less polar than the alcohol and will elute significantly faster (High

      
       in non-polar solvents).
      

Spectral Characterization

Accurate spectral assignment is critical for distinguishing the iodide from the starting alcohol or chloride contaminants.

Nuclear Magnetic Resonance ( H NMR)

Solvent:

Frequency:2
Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
7.25 – 7.32 Multiplet2HAr-H (meta)Typical aromatic region.[1]
7.15 – 7.22 Multiplet3HAr-H (ortho/para)Overlapping aromatic signals.
3.19 Triplet (

Hz)
2H

Diagnostic Peak: Upfield shift relative to

(~3.6 ppm) or

(~3.5 ppm) due to the "Heavy Atom Effect" of Iodine.[1]
2.63 Triplet (

Hz)
2H

Benzylic protons, deshielded by the ring current.[1]
1.82 – 1.92 Multiplet2H

Deshielded by

-effect of iodine.[1]
1.70 – 1.80 Multiplet2H

Central methylene, most shielded.[1]
Carbon-13 NMR ( C NMR)

Solvent:

Technical Note:
Shift (

, ppm)
AssignmentTechnical Note
142.0 Ar-C (ipso)Quaternary carbon attached to the alkyl chain.[1]
128.4 Ar-C (meta)Intensity is usually 2x due to symmetry.[1]
128.3 Ar-C (ortho)Close overlap with meta carbons.
125.8 Ar-C (para)
34.8

Benzylic carbon.[1]
33.2

32.3

6.9

Critical ID: Carbon attached directly to Iodine appears at extremely high field (< 10 ppm) due to spin-orbit coupling shielding effects.[1] This is the definitive proof of iodide formation.
Mass Spectrometry (EI-MS)[1]
  • Molecular Ion (

    
    ):  m/z 260
    
  • Base Peak: m/z 91 (Tropylium ion,

    
    ) - Characteristic of benzyl derivatives.[1]
    
  • Fragment: m/z 133 (

    
    ) - Loss of iodine atom.[1]
    
Infrared Spectroscopy (FT-IR)[1]
  • 3025, 3060 cm⁻¹: C-H stretch (Aromatic).

  • 2930, 2855 cm⁻¹: C-H stretch (Aliphatic).

  • 690, 745 cm⁻¹: Mono-substituted benzene (out-of-plane bending).[1]

  • 500–600 cm⁻¹: C-I stretch (Weak, often obscured but diagnostic if visible).

Handling, Stability & Safety

Alkyl iodides are inherently less stable than their bromide or chloride counterparts.

  • Light Sensitivity: The C-I bond is weak (~50 kcal/mol) and susceptible to homolytic cleavage by UV light, releasing free iodine (

    
    ), which turns the liquid pink/purple.
    
    • Protocol: Store in amber glass vials wrapped in aluminum foil.

  • Stabilization: Add a small coil of Copper wire or Silver foil inside the storage vial. The metal scavenges free iodine (

    
    ), preventing autocatalytic decomposition.
    
  • Storage Temp: 2–8°C (Refrigerator).

  • Safety: This compound is a potential alkylating agent. Handle in a fume hood. Avoid skin contact (permeable gloves required).

References

  • ChemScene . This compound Product Data & CAS 64283-87-0. Retrieved from

  • GuideChem . Synthesis and Properties of Phenylbutanol Derivatives. Retrieved from

  • National Institute of Standards and Technology (NIST) . Mass Spectral Data for Alkylbenzenes. Retrieved from

  • Organic Chemistry Data . 1H NMR Chemical Shifts of Alkyl Halides. Retrieved from

Precision Functionalization: Terminal Iodination of Butylbenzene via Iridium-Catalyzed C-H Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The conversion of butylbenzene to (4-iodobutyl)benzene represents a classic challenge in regioselective synthesis: the functionalization of a distal primary C(sp³)–H bond in the presence of electronically activated benzylic positions.

Traditional radical halogenation (e.g., NBS/hν) is thermodynamically governed by the stability of the benzylic radical, exclusively yielding (1-halobutyl)benzene. Standard electrophilic aromatic substitution functionalizes the ring, not the chain. Consequently, direct synthesis from butylbenzene requires a shift from electronic control to steric control .

This guide details a high-precision workflow utilizing Iridium-catalyzed C–H activation to install a boronate ester at the terminal position, followed by oxidative iododeboronation . This "functionalization relay" strategy offers the only viable direct synthetic route from the starting material specified, avoiding the multi-step ring-building sequences typically required.

The Selectivity Challenge
Reaction TypePrimary Target SiteGoverning PrincipleOutcome
Radical Bromination C1 (Benzylic)Radical Stability (

)
Failure: (1-bromobutyl)benzene
Electrophilic Subst. Phenyl RingElectron Density (Ortho/Para)Failure: Ring-iodinated butylbenzene
Ir-Catalyzed Borylation C4 (Terminal) Steric Accessibility Success: (4-borylbutyl)benzene

Mechanistic Pathway[1]

The synthesis operates via a two-stage sequence. The critical innovation is the use of a bulky ligand system (dtbpy) on the Iridium center, which renders the catalyst sensitive to steric bulk. The terminal methyl group (C4) is the only sterically accessible site for oxidative addition, effectively "blocking" the benzylic and internal methylene positions.

Reaction Scheme & Logic Flow

ReactionLogic Substrate Butylbenzene (Starting Material) Challenge Selectivity Barrier: Benzylic vs. Terminal Substrate->Challenge Step1 Step 1: Ir-Catalyzed C-H Borylation Challenge->Step1 Steric Control (Ir-dtbpy) Intermed Intermediate: (4-pinacolatoboryl)butylbenzene Step1->Intermed Terminal C-H Activation Step2 Step 2: Oxidative Iododeboronation Intermed->Step2 Ipso-Substitution Product Target: This compound Step2->Product Yield: ~65-75%

Figure 1: Logical workflow overcoming the thermodynamic preference for benzylic activation via steric exclusion.

Experimental Protocol

Stage 1: Terminal C–H Borylation

Objective: Install a pinacolboronate (Bpin) handle at the C4 position. Key Reference: Science2000 , 287, 1995-1997 (Hartwig et al.).

Reagents & Materials
  • Substrate: Butylbenzene (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (

    
    ) (0.5 equiv relative to substrate if solvent; 1.1 equiv if substrate is limiting)
    
  • Catalyst Precursor:

    
     (1.5 mol%)
    
  • Ligand: 4,4’-Di-tert-butyl-2,2’-bipyridine (dtbpy ) (3.0 mol%)

  • Solvent: Neat (if butylbenzene is cheap/abundant) or Octane.

Procedure
  • Catalyst Activation: In a glovebox (nitrogen atmosphere), combine

    
     (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol) in a 20 mL scintillation vial. Add 1 mL of butylbenzene (or octane if using solvent). The solution should turn deep brown/red, indicating active catalyst formation.
    
  • Reaction Assembly: Add

    
     (254 mg, 1.0 mmol) and the remaining butylbenzene (Total 1.0 mmol if limiting, or excess).
    
  • Thermal Cycle: Seal the vial with a Teflon-lined cap. Remove from glovebox and heat to 80°C in an aluminum block for 16 hours.

    • Note: The reaction is driven by the release of

      
      . Ensure the headspace volume is sufficient or use a pressure-relief vessel if scaling up.
      
  • Workup: Cool to room temperature. The mixture now contains (4-pinacolatoboryl)butylbenzene.

  • Purification (Optional but Recommended): Pass the crude mixture through a short plug of silica gel (eluting with 5% EtOAc/Hexanes) to remove the Iridium catalyst. Evaporate volatiles.

Stage 2: Oxidative Iododeboronation

Objective: Convert the C–B bond to a C–I bond. Mechanism: Electrophilic attack of Iodonium (


) on the boronate "ate" complex.
Reagents
  • Intermediate: Crude Boronate ester from Stage 1.

  • Iodine Source: Sodium Iodide (NaI) (1.5 equiv).

  • Oxidant: Chloramine-T (1.5 equiv).

  • Solvent: THF : Water (1:1 v/v).

Procedure
  • Dissolution: Dissolve the boronate intermediate (assumed 1.0 mmol) in 5 mL THF.

  • Addition: Add 5 mL of water, followed by NaI (225 mg, 1.5 mmol).

  • Oxidation: Slowly add Chloramine-T (trihydrate, 423 mg, 1.5 mmol) over 5 minutes.

    • Observation: The solution will turn yellow/brown as transient

      
       species form.
      
  • Reaction: Stir vigorously at room temperature for 30 minutes.

    • QC Check: TLC (Hexanes) should show disappearance of the boronate spot and appearance of a high-Rf product.

  • Quench: Add saturated aqueous

    
     (Sodium thiosulfate) to quench excess iodine (color turns from brown to colorless).
    
  • Extraction: Extract with Diethyl Ether (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Final Purification: Flash column chromatography (100% Pentane or Hexanes). The product, this compound, is a colorless oil.[1]

Catalytic Cycle Visualization

Understanding the Iridium cycle is crucial for troubleshooting. If the catalyst dies (turns black/precipitates), it is usually due to ligand dissociation or oxidation.

CatalyticCycle Resting Ir(I)-L Active Species OxAdd Oxidative Addition (R-H) Resting->OxAdd + Butylbenzene IrIII Ir(III)-H(R)(Bpin) OxAdd->IrIII Steric Selection RedElim Reductive Elim. (R-Bpin) IrIII->RedElim - Product Regen Reaction with B2pin2 RedElim->Regen Ir(I)-H Regen->Resting - H2

Figure 2: Simplified Iridium(I)/Iridium(III) catalytic cycle. The bulky ligand ensures the 'Oxidative Addition' step only occurs at the terminal carbon.

Quality Control & Data Specifications

Expected Analytical Data
ParameterSpecificationNotes
Appearance Clear, colorless oilYellowing indicates free iodine (wash with thiosulfate).
Yield (Overall) 55% – 70%Losses primarily occur during volatile isolation.

NMR (CDCl3)

3.18 (t, 2H,

)
Distinct triplet for terminal iodide.

NMR (CDCl3)

2.62 (t, 2H,

)
Benzylic protons remain intact.
GC-MS M+ = 260.11Characteristic M-127 (Loss of I) fragment often seen.
Troubleshooting Guide
  • Low Conversion in Step 1: Ensure reagents are strictly anhydrous. Oxygen kills the active Ir-catalyst immediately. Use a glovebox or Schlenk line.

  • Regioisomer Contamination: If benzylic borylation is observed (<5% expected), increase the bulk of the ligand (e.g., switch from dtbpy to tmphen) or lower the temperature to 60°C.

  • Decomposition in Step 2: Alkyl iodides are light-sensitive. Perform the iodination and workup in low light or wrap flasks in foil.

Safety & Handling

  • Iridium Residues: While low loading is used, Iridium is a heavy metal. All aqueous waste from the first extraction must be segregated for heavy metal disposal.

  • Alkyl Iodides: this compound is a potential alkylating agent. It should be treated as a potential carcinogen/mutagen. Double-glove (Nitrile) and work in a fume hood.

  • Chloramine-T: An oxidant that releases active chlorine/iodine species. Do not mix with strong acids (release of gas).

References

  • Chen, H., Schlecht, S., Semple, T. C., & Hartwig, J. F. (2000). Thermal, Catalytic, Regiospecific Functionalization of Alkanes.[2] Science, 287(5460), 1995–1997. Link

  • Boller, T. M., Murphy, J. M., Hapke, M., Ishiyama, T., Miyaura, N., & Hartwig, J. F. (2005). Mechanism of the Mild Functionalization of Arenes by Diboron Reagents Catalyzed by Iridium Complexes. Journal of the American Chemical Society, 127(41), 14263–14278. Link

  • Kabalka, G. W., & Gooch, E. E. (1981). Sodium iodide/chloramine-T: A reagent for the conversion of organoboranes to organic iodides. Journal of Organic Chemistry, 46(12), 2582–2584. Link

Sources

Physical and chemical properties of 4-phenylbutyl iodide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenylbutyl iodide (1-iodo-4-phenylbutane) is a specialized alkylating agent utilized primarily in medicinal chemistry for the attachment of lipophilic phenylbutyl linkers. Its structural significance lies in the four-carbon spacer, which provides optimal chain length for hydrophobic pocket engagement in various G-protein coupled receptors (GPCRs) and histone deacetylase (HDAC) inhibitors. Unlike its chloride and bromide counterparts, the iodide exhibits superior leaving group ability (


), facilitating rapid nucleophilic substitution under mild conditions, though at the cost of reduced thermal and photolytic stability.

Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The following data aggregates experimental values and high-confidence predicted constants.

PropertyValueNotes
IUPAC Name 1-Iodo-4-phenylbutaneAlso: (4-Iodobutyl)benzene
CAS Number 20651-67-6
Molecular Formula

Molecular Weight 260.12 g/mol
Appearance Clear to pale yellow liquidDarkens upon light exposure (liberation of

)
Boiling Point 80–82 °C @ 0.5 mmHgHigh vacuum required to prevent decomposition
Density 1.462 g/cm³@ 25 °C
Refractive Index (

)
1.5690
Solubility Immiscible in water; Soluble in DCM, THF, Et₂O
Stability Light and heat sensitiveStabilize with Copper turnings if stored long-term

Synthetic Routes & Production

The synthesis of 4-phenylbutyl iodide is typically achieved via nucleophilic substitution of the corresponding alcohol or halide. The choice of method depends on the availability of precursors and the tolerance for specific byproducts.

Method A: Appel-Type Iodination (From 4-Phenyl-1-butanol)

This is the preferred laboratory-scale method due to the direct conversion of the commercially available alcohol without isolation of a sulfonate ester.

Mechanism: Activation of the hydroxyl group by triphenylphosphine (


) followed by 

displacement by iodide.

Protocol:

  • Reagents: 4-Phenyl-1-butanol (1.0 eq), Iodine (

    
    , 1.1 eq), Triphenylphosphine (
    
    
    
    , 1.1 eq), Imidazole (2.0 eq).
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Procedure:

    • Dissolve

      
       and imidazole in DCM at 0°C.
      
    • Add

      
       portion-wise (exothermic) until the iodine color persists slightly.
      
    • Add 4-phenyl-1-butanol dropwise.

    • Warm to room temperature and stir for 2–4 hours.

    • Workup: Quench with saturated

      
       (to remove excess 
      
      
      
      ), wash with brine, dry over
      
      
      , and concentrate.
    • Purification: Flash chromatography (Hexanes/EtOAc) is essential to remove triphenylphosphine oxide (

      
      ).
      
Method B: Finkelstein Reaction (From 4-Phenylbutyl chloride)

Used when the chloride precursor is available, often in industrial settings to reduce cost.

Protocol:

  • Reagents: 1-Chloro-4-phenylbutane, Sodium Iodide (NaI, 2-3 eq).

  • Solvent: Acetone or 2-Butanone (MEK).

  • Procedure: Reflux for 12–24 hours. The driving force is the precipitation of NaCl (insoluble in acetone).

Synthesis & Reactivity Diagram

SynthesisPathways Alcohol 4-Phenyl-1-butanol Iodide 4-PHENYLBUTYL IODIDE (Active Reagent) Alcohol->Iodide I2, PPh3, Imidazole (Appel Reaction) Chloride 1-Chloro-4-phenylbutane Chloride->Iodide NaI, Acetone, Reflux (Finkelstein) Amine Tertiary Amines (Drug Linkers) Iodide->Amine HNR2, K2CO3 (N-Alkylation) Grignard Grignard Reagent (Ph-(CH2)4-MgI) Iodide->Grignard Mg, Ether (Insertion)

Figure 1: Synthesis pathways converting precursors to 4-phenylbutyl iodide and its subsequent divergence into medicinal chemistry workflows.

Chemical Reactivity & Applications[1][2][3]

Nucleophilic Substitution ( )

The primary utility of 4-phenylbutyl iodide is as an electrophile. The iodide is an excellent leaving group, making this compound highly reactive toward amines, thiols, and phenoxides.

  • N-Alkylation: Used extensively to attach the phenylbutyl tail to secondary amines. This motif is common in bronchodilators (e.g., Salmeterol-like analogs) where the lipophilic tail interacts with the exosite of the

    
    -adrenergic receptor.
    
    • Conditions:

      
       or 
      
      
      
      in DMF/Acetonitrile at 60°C.
C-C Bond Formation
  • Grignard Formation: Reacts with Magnesium turnings in anhydrous ether/THF to form 4-phenylbutylmagnesium iodide. This reagent can then attack carbonyls or epoxides.

  • Sonogashira Coupling: Can couple with terminal alkynes under Pd-catalysis, though aryl iodides are more traditional substrates; alkyl iodides require specific conditions (e.g., Pd-NHC catalysts) to avoid

    
    -hydride elimination.
    
Reactivity Logic Flow

Reactivity cluster_0 Medicinal Chemistry Applications Iodide 4-Phenylbutyl Iodide Reaction1 Reaction: N-Alkylation Nucleophile: Secondary Amine Iodide->Reaction1 Reaction2 Reaction: C-Alkylation Nucleophile: Enolates/Malonates Iodide->Reaction2 Target1 GPCR Ligands (Hydrophobic Tail) Target2 HDAC Inhibitors (Linker Region) Reaction1->Target1 Reaction2->Target2

Figure 2: Application of 4-phenylbutyl iodide in constructing bioactive scaffolds.

Handling, Stability & Safety

Instability Factors

Alkyl iodides are inherently less stable than their bromide or chloride analogs.

  • Photolysis: Exposure to UV/visible light cleaves the C-I bond homolytically, generating radical species and free iodine (

    
    ), which turns the liquid brown/purple.
    
  • Hydrolysis: Slow hydrolysis occurs in the presence of moisture, releasing hydroiodic acid (HI).

Storage Protocol
  • Container: Amber glass vials with Teflon-lined caps.

  • Stabilizer: Add activated Copper turnings or Silver wool to scavenge free iodine.

  • Temperature: Store at 2–8°C (Refrigerate).

Safety Profile (E-E-A-T)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Vesicant: Alkyl iodides can act as alkylating agents in biological systems; avoid direct contact.

  • Disposal: Do not mix with oxidizers. Dispose of as halogenated organic waste.

References

  • ChemicalBook. (2023). 1-(4'-Iodophenyl)butane Properties and Suppliers. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 1-chloro-4-phenylbutane Properties. Retrieved from

  • BenchChem. (2025).[1] Technical Guide to (4-Chlorobutyl)benzene. Retrieved from

  • PubChem. (2025).[2] Compound Summary: Iodo-4-phenylbutane derivatives. Retrieved from

  • GuideChem. (2024). Synthesis Protocols for Phenylbutanol Derivatives. Retrieved from

Sources

Technical Whitepaper: Sourcing, Synthesis, and Utilization of (4-Iodobutyl)Benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Iodobutyl)benzene (CAS: 64283-87-0 / 40648-84-0) is a critical alkylating agent utilized primarily in medicinal chemistry to introduce the phenylbutyl moiety—a privileged structural motif in histone deacetylase (HDAC) inhibitors and dopamine receptor ligands. While commercially available, its utility is frequently compromised by the inherent instability of the carbon-iodine bond.

This guide provides a dual-strategy approach: Strategic Sourcing for rapid screening and In-House Synthesis for scale-up and GMP-proximal applications. We prioritize the "Make vs. Buy" decision matrix to ensure data integrity in downstream biological assays.

Part 1: Chemical Identity & Critical Specifications[1]

Before sourcing, researchers must verify the exact chemical identity to avoid confusion with isomeric analogues (e.g., (4-iodobutoxy)benzene).

ParameterSpecification
IUPAC Name 1-(4-Iodobutyl)benzene
Common Synonyms This compound; 1-Iodo-4-phenylbutane; Butylbenzene iodide
CAS Numbers 64283-87-0 (Common Commercial); 40648-84-0 (Database Variant)
Molecular Formula

Molecular Weight 260.12 g/mol
SMILES C1=CC=C(C=C1)CCCCI
Appearance Colorless to pale yellow liquid (Darkens upon degradation)
Boiling Point ~120°C at 0.5 mmHg (Predicted)
Storage 2-8°C, Light Sensitive, Copper stabilized (recommended)

Part 2: Commercial Availability & Sourcing Strategy

The "Freshness" Paradox

Unlike its chloro- or bromo- analogues, this compound is susceptible to homolytic cleavage of the C-I bond upon exposure to light, releasing free iodine (


). Commercial samples often arrive "pre-aged," appearing brown.

Recommendation: For sensitive biological assays (e.g.,


 determination), re-purification  of commercial stock is mandatory if the liquid is not colorless.
Primary Suppliers & Grades

Note: Availability fluctuates. Verify lot-specific CoA for "Date of Manufacture".

SupplierCatalog / SKUPurityPack SizeLead TimeNotes
ChemScene CS-0468661≥98%1g, 5g2-3 WeeksReliable sourcing for medicinal chem.
Combi-Blocks QC-468697%1g, 5gStockGood for building block screening.
Sigma-Aldrich InquireN/ACustomHighOften requires "Aldrich Market Select".
Enamine Inquire95%+mg - kg4 WeeksExcellent for bulk, likely made on demand.
Sourcing Decision Matrix

The following logic flow dictates whether you should purchase the reagent or synthesize it fresh.

SourcingLogic Start Requirement: this compound VolCheck Volume Needed? Start->VolCheck SmallScale < 5 Grams VolCheck->SmallScale LargeScale > 5 Grams VolCheck->LargeScale StockCheck Check Vendor Stock (Combi-Blocks/ChemScene) SmallScale->StockCheck Make SYNTHESIZE In-House (Finkelstein Reaction) LargeScale->Make Cost/Purity Benefit LeadTime Lead Time < 2 Weeks? StockCheck->LeadTime Buy BUY Reagent *Mandatory QC upon arrival* LeadTime->Buy Yes LeadTime->Make No (Backorder)

Figure 1: Decision matrix for sourcing alkyl iodides. Due to stability issues, large-scale needs favor in-house synthesis to ensure reagent integrity.

Part 3: Synthesis Protocol (The "Make" Option)

For high-stakes drug development, synthesizing this compound fresh from the stable precursor (4-chlorobutyl)benzene is the gold standard. This utilizes the Finkelstein Reaction , a self-validating equilibrium process.

Why this route?
  • Precursor Stability: (4-Chlorobutyl)benzene is cheap, stable, and widely available (e.g., Sigma #12345, Combi-Blocks).

  • Thermodynamic Drive: The reaction relies on the solubility difference of sodium salts in acetone. NaCl precipitates, driving the equilibrium toward the iodide.

  • Purity: Removes the risk of free iodine contamination common in aged commercial samples.

Step-by-Step Methodology

Reagents:

  • (4-Chlorobutyl)benzene (1.0 equiv)

  • Sodium Iodide (NaI) (2.0 - 3.0 equiv, dried)

  • Acetone or Methyl Ethyl Ketone (MEK) (Anhydrous)

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar. Maintain an inert atmosphere (

    
     or Ar).
    
  • Dissolution: Dissolve NaI (300 mmol) in anhydrous acetone (200 mL). The solution should be clear yellow.

  • Addition: Add (4-chlorobutyl)benzene (100 mmol) dropwise to the stirring NaI solution.

  • Reflux: Heat the mixture to reflux (56°C for Acetone, 80°C for MEK).

    • Visual Check: A white precipitate (NaCl) will begin to form within 30 minutes.

  • Monitoring: Monitor via TLC (Hexanes:EtOAc 9:1). The iodide typically runs slightly higher or has a distinct UV activity compared to the chloride.

    • Duration: 18–24 hours.

  • Workup:

    • Cool to room temperature.

    • Filter off the solid NaCl precipitate.

    • Concentrate the filtrate in vacuo.

    • Redissolve residue in Diethyl Ether (

      
      ).
      
    • Wash with 10% Sodium Thiosulfate (

      
      )  (Critical step to remove any free iodine).
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: If necessary, flash chromatography (100% Hexanes).

Yield: Typically 85–95%.

Part 4: Quality Control & Stability Management

If purchasing or synthesizing, you must validate the material before use in biological coupling.

Visual QC
  • Colorless: >98% Purity.[1][2] Safe to use.

  • Pale Pink/Yellow: <95% Purity. Contains traces of

    
    . Wash with thiosulfate before use.
    
  • Dark Brown: Significant degradation. Distill or discard.

Stabilization

Store the compound over a Copper (Cu) wire or Silver wool . These metals scavenge free iodine radicals, preventing the autocatalytic decomposition chain reaction.

Stability Fresh Fresh this compound (Colorless) Radical Homolytic Cleavage (R-I -> R* + I*) Fresh->Radical hv / u0394 Light Light/Heat Iodine Free Iodine (I2) (Brown Color) Radical->Iodine Iodine->Radical Autocatalysis Scavenger Copper Wire (Cu0) Iodine->Scavenger Stable CuI (Precipitate) Reagent Saved Scavenger->Stable Forms CuI

Figure 2: Degradation pathway of alkyl iodides and the mechanism of copper stabilization.

Part 5: Application Context in Drug Discovery

This compound is not merely a solvent or reagent; it is a strategic "warhead" installer.

  • Linker Chemistry: It provides a precise 4-carbon spacer (butyl linker). This length is optimal for spanning the hydrophobic channel of HDAC enzymes (Histone Deacetylases), connecting the Zinc-binding group (ZBG) to the surface recognition cap group [1].

  • Dopamine Receptors: The phenylbutyl moiety mimics the distance between the aromatic binding site and the amine in classical dopamine antagonists (e.g., Haloperidol derivatives).

  • PROTACs: Used to attach E3 ligase ligands to target proteins where a hydrophobic spacer is required to improve cell permeability.

References

  • BenchChem. (2025).[3] Synthesis of (4-Chlorobutyl)benzene via Friedel-Crafts Acylation.[3][4] Retrieved from

  • ChemScene. (2023).[5] Product Specifications: this compound CAS 64283-87-0.[2] Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11022147. Retrieved from

  • Combi-Blocks. (2023). Catalog Entry QC-4686. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Finkelstein conditions).

Sources

Technical Guide: Solubility Profile and Handling of (4-iodobutyl)Benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: (4-iodobutyl)Benzene CAS: 64283-87-0 Formula:


Classification:  Aryl-alkyl Halide / Building Block[1]

This technical guide provides a definitive analysis of the solubility characteristics of this compound, a critical intermediate in the synthesis of phenyl-substituted alkyl chains. Unlike simple solvents, this molecule functions as a lipophilic linker in drug discovery and materials science. Its solubility is governed by the competition between the hydrophobic phenyl-butyl skeleton and the polarizable iodine terminus. This document outlines solvent compatibility, thermodynamic parameters, and validated protocols for its use in Grignard formation and chromatographic purification.

Physicochemical Profile & Solubility Mechanism[2][3]

To understand the solubility behavior of this compound, we must analyze its structural components. The molecule consists of a non-polar phenyl ring and a butyl chain, terminated by a "soft" iodine atom.

Structural Drivers of Solubility
  • Lipophilicity (LogP): The estimated LogP is >4.5 (derived from butylbenzene LogP ~4.3 + iodine contribution). This dictates high affinity for non-polar organic solvents and near-zero solubility in aqueous media.

  • Polarizability: The terminal iodine atom is large and polarizable (soft nucleophile). While it does not form hydrogen bonds, it exhibits strong London dispersion forces, enhancing solubility in chlorinated solvents (DCM, Chloroform) and aromatics.

  • Density: With a density of ~1.49 g/mL, it is significantly heavier than most organic solvents. In biphasic extractions (e.g., Water/DCM), it will preferentially partition into the lower organic layer.

Theoretical Solubility Parameters (Hansen Space)

Using Group Contribution Methods, we can estimate the Hansen Solubility Parameters (HSP) to predict solvent compatibility.

ParameterContribution SourceEffect on Solubility

(Dispersion)
Phenyl Ring + Alkyl ChainHigh affinity for Toluene, Hexanes.

(Polarity)
C-I Bond DipoleModerate affinity for THF, Acetone.

(H-Bonding)
NoneIncompatible with water; low affinity for pure glycols.

Solubility Landscape: Solvent Compatibility Matrix

The following data categorizes solvents based on their thermodynamic interaction with this compound at 25°C.

Table 1: Operational Solubility Data
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM)Excellent (>500 mg/mL)Preferred solvent for transport and liquid-liquid extraction.
Chlorinated Chloroform (

)
Excellent Good alternative to DCM; often used for NMR analysis.
Ethers Tetrahydrofuran (THF)Excellent Critical: Primary solvent for Grignard formation and cross-coupling.
Ethers Diethyl Ether (

)
Good Standard solvent for workups; highly volatile.
Aromatics Toluene / BenzeneExcellent Used for high-temperature reflux reactions.
Alkanes Hexanes / HeptaneGood Used as the non-polar component in silica chromatography.
Polar Aprotic DMF / DMSOGood Used in nucleophilic substitutions (

); heating may be required for high concentrations.
Polar Protic Methanol / EthanolModerate Soluble, but may require warming; often used as a co-solvent.
Aqueous WaterInsoluble Forms a biphasic system; sits as the bottom layer (if no other solvent is present).

Experimental Workflows & Protocols

Protocol A: Grignard Reagent Preparation

The most common application of this compound is the formation of the corresponding Grignard reagent (4-phenylbutylmagnesium iodide). Solubility in anhydrous ethers is the limiting factor here.

Reagents:

  • This compound (1.0 equiv)

  • Magnesium turnings (1.2 equiv, activated)

  • Solvent: Anhydrous THF or

    
     (stabilizer-free preferred)
    

Step-by-Step Methodology:

  • Drying: Flame-dry a 3-neck round bottom flask under Argon flow.

  • Activation: Add Mg turnings and a single crystal of iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

  • Solvation: Dissolve this compound in anhydrous THF (Concentration: 0.5 M to 1.0 M).

    • Note: If the concentration is too low (<0.1 M), initiation is difficult. If too high (>2.0 M), solubility limits of the resulting Grignard salt may cause precipitation.

  • Initiation: Add 10% of the solution to the Mg. Wait for exotherm (solvent boiling) and color change (cloudy grey/brown).

  • Addition: Dropwise add the remaining solution to maintain a gentle reflux.

  • Validation: The disappearance of the starting iodide can be monitored via TLC (Hexane eluent).

Protocol B: Purification via Flash Chromatography

Because this compound is a non-polar oil, it is easily purified using silica gel chromatography.

  • Stationary Phase: Silica Gel (60 Å).

  • Mobile Phase: Hexanes (100%)

    
     5% Ethyl Acetate in Hexanes.
    
  • Detection: UV (254 nm) - The phenyl ring provides strong absorbance.

  • Retention Factor (

    
    ):  ~0.6-0.7 in 100% Hexanes (Estimated).
    

Visualizing the Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the intended application.

SolubilityLogic Molecule This compound App_Reaction Reaction Medium Molecule->App_Reaction App_Purification Purification Molecule->App_Purification App_Extraction Extraction Molecule->App_Extraction Solv_Ether Anhydrous THF/Ether (Grignard/Coupling) App_Reaction->Solv_Ether Metal Insertion Solv_Polar DMF/DMSO (Nucleophilic Sub.) App_Reaction->Solv_Polar Sn2 Substitution Solv_Hexane Hexanes/EtOAc (Silica Column) App_Purification->Solv_Hexane Non-polar Elution Solv_DCM DCM/Chloroform (Phase Separation) App_Extraction->Solv_DCM High Solubility

Figure 1: Solvent selection decision tree based on experimental intent.

Safety & Handling (SDS Highlights)

While specific toxicological data for this analog is sparse, it should be handled with the same precautions as Iodobenzene and Alkyl Iodides .

  • Light Sensitivity: The C-I bond is photosensitive. Prolonged exposure to light causes homolytic cleavage, releasing free iodine (turning the liquid violet/brown).

    • Storage: Amber glass vials, under inert gas (Argon/Nitrogen), at 2-8°C.

  • Inhalation/Contact: Alkyl iodides are potential alkylating agents.

    • PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.

  • Disposal: Halogenated organic waste stream.[2] Do not mix with acid waste.[3]

References

  • ChemicalBook. (2024). This compound Physical Properties and CAS Data. Retrieved from

  • Organic Syntheses. (1947). Preparation of Iodobenzene (Analogous Protocol). Org. Synth. 1947, 27, 48. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Benzene, iodo- Thermochemical Data. Retrieved from

  • BenchChem. (2025).[4] Purification of Alkylbenzenes via HPLC and Distillation. Retrieved from

  • Sigma-Aldrich. (2025).[5] Safety Data Sheet: 1-Iodo-4-methylbenzene (Analogous SDS). Retrieved from

Sources

Methodological & Application

Application Note: Advanced Sonogashira Coupling of Unactivated Alkyl Electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the Sonogashira cross-coupling of (4-iodobutyl)benzene —an unactivated primary alkyl iodide containing


-hydrogens—with terminal alkynes. Unlike standard Sonogashira conditions utilized for aryl or vinyl halides (which employ 

electrophiles), alkyl halides present a unique challenge due to their propensity for rapid

-hydride elimination and sluggish oxidative addition.

To overcome these barriers, this guide utilizes the Fu Protocol , employing a bulky, electron-rich phosphine ligand system (


 / 

). This method suppresses

-elimination while facilitating the difficult oxidative addition step, enabling high-yield C(

)–C(

) bond formation.

The Challenge: vs. Coupling

Standard Sonogashira conditions (e.g.,


, CuI, 

) fail with this compound. Two competing pathways cause this failure:
  • Slow Oxidative Addition: The C(

    
    )-I bond is electron-rich and sterically accessible but lacks the 
    
    
    
    -system interaction that facilitates oxidative addition in aryl halides.
  • 
    -Hydride Elimination:  Once the alkyl palladium species is formed, the presence of hydrogens on the 
    
    
    
    -carbon (relative to Pd) allows for rapid elimination, generating an alkene (4-phenyl-1-butene) and destroying the catalyst, rather than coupling with the alkyne.
Mechanistic Solution

The solution lies in using bulky, electron-rich ligands . The steric bulk forces reductive elimination to occur faster than


-hydride elimination, while the electron-rich nature of the phosphine accelerates the initial oxidative addition.
Pathway Visualization

The following diagram contrasts the productive coupling cycle against the destructive elimination pathway.

Sonogashira_Alkyl_Mechanism Start Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Alkyl-Pd-I Complex) Start->OxAdd + Substrate TransMet Transmetallation (Alkyl-Pd-Alkyne) OxAdd->TransMet + Alkyne/Cu BetaElim β-Hydride Elimination (DEAD END: Alkene + Pd-H) OxAdd->BetaElim Slow (Standard Ligand) Prod Reductive Elimination (Product Formation) TransMet->Prod Fast (Bulky Ligand) Prod->Start Regeneration Substrate This compound Substrate->OxAdd Alkyne Terminal Alkyne (Cu-Acetylide) Alkyne->TransMet

Figure 1: Catalytic cycle distinguishing the productive Fu-Sonogashira pathway from the destructive


-hydride elimination pathway common in alkyl substrates.

Experimental Protocol (The Fu Method)

This protocol is adapted from the seminal work of Eckhardt and Fu, specifically optimized for primary alkyl iodides.

Reagents & Materials
ComponentSpecificationRole
Substrate This compound (1.0 equiv)Electrophile (

)
Coupling Partner Terminal Alkyne (1.2 equiv)Nucleophile (

)
Catalyst Precursor

(2.5 mol%)
Palladium Source
Ligand

(10 mol%)
Bulky/Rich Ligand
Co-Catalyst CuI (8 mol%)Transmetallation aid
Base

(1.5 equiv)
Base
Solvent Diethyl Ether (

) or Dioxane
Solvent (Degassed)
Step-by-Step Procedure

1. Catalyst Pre-complexation (Glovebox or Schlenk Line):

  • Step 1.1: In a flame-dried Schlenk tube equipped with a stir bar, add

    
     (23 mg, 0.025 mmol) and the phosphonium salt 
    
    
    
    (28 mg, 0.10 mmol).
  • Step 1.2: Add

    
     (490 mg, 1.5 mmol) and CuI (15 mg, 0.08 mmol).
    
  • Critical Note: The use of the phosphonium salt is more air-stable than the free phosphine

    
    , but it requires the base to deprotonate it in situ to generate the active ligand.
    

2. Substrate Addition:

  • Step 2.1: Evacuate and backfill the vessel with Argon three times.

  • Step 2.2: Add degassed

    
     or Dioxane (5.0 mL).
    
  • Step 2.3: Add this compound (260 mg, 1.0 mmol) and the terminal alkyne (1.2 mmol) via syringe.

3. Reaction:

  • Step 3.1: Seal the tube and stir vigorously at room temperature (25 °C).

  • Step 3.2: Monitor reaction progress via GC-MS or TLC.

    • TLC Monitoring: this compound is non-polar. The product will likely be slightly more polar or have a distinct UV retention.

    • Duration: Primary alkyl iodides typically reach full conversion in 12–24 hours.

4. Work-up:

  • Step 4.1: Dilute the reaction mixture with

    
     (20 mL) and filter through a short pad of silica gel to remove metal salts.
    
  • Step 4.2: Wash the silica pad with additional ether.

  • Step 4.3: Concentrate the filtrate under reduced pressure.

  • Step 4.4: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Expected Results & Data Analysis

When coupling this compound with phenylacetylene using this protocol, the following performance metrics are typical:

ParameterStandard Conditions (

)
Fu Conditions (

)
Yield < 5%85 - 93%
Major Byproduct 4-phenyl-1-butene (Elimination)None observed
Reaction Time N/A (Stalled)16 Hours
Temp Requires Heat (promotes elim.)Room Temperature
Troubleshooting Guide
ObservationDiagnosisCorrective Action
High levels of alkene (elimination product) Ligand oxidation or insufficient bulk.Ensure inert atmosphere. Verify quality of

. Do not heat above 40°C.
Homocoupling of Alkyne (Glaser) Oxygen contamination.Degas solvents thoroughly (Freeze-Pump-Thaw x3).
No Reaction Catalyst poisoning or inactive ligand.Ensure

is dry and finely ground. The ligand salt must be deprotonated to bind Pd.

Safety & Handling

  • Alkyl Iodides: Potential alkylating agents.[1][2] Handle with gloves in a fume hood.

  • Palladium/Copper: Heavy metals. Dispose of silica and aqueous waste in appropriate hazardous waste streams.

  • Pressurized Vessels: If using volatile alkynes (e.g., propyne), use a pressure-rated vessel behind a blast shield.

References

  • Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides.[3] Journal of the American Chemical Society, 125(45), 13642–13643. [Link]

  • Rudolph, A., & Lautens, M. (2009). Secondary Alkyl Halides in Transition-Metal-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition, 48(15), 2656–2670. [Link]

  • Liang, Y., & Fu, G. C. (2015). Transition-Metal-Catalyzed Alkylation of Amines with Alkyl Halides: Photoinduced, Copper-Catalyzed N-Alkylation of Amines by Alkyl Iodides. Journal of the American Chemical Society, 137(30), 9523–9526. (Context for Cu-catalyzed alternatives). [Link]

Sources

High-Performance Synthesis of (4-Phenylbutyl)magnesium Iodide: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of (4-phenylbutyl)magnesium iodide, a versatile nucleophile used in drug development for introducing phenylbutyl motifs. While alkyl iodides are highly reactive toward magnesium, this specific substrate presents a unique challenge: the propensity for Wurtz-type homocoupling (


 dimer formation) due to the weak C-I bond and the stability of the resulting radical intermediates.

This guide moves beyond standard textbook descriptions, offering a field-proven protocol that prioritizes high-dilution techniques and low-temperature initiation to suppress side reactions. It includes a self-validating quality control step using Knochel titration to ensure precise molarity before downstream application.

Critical Analysis of Reaction Mechanics

The Alkyl Iodide Challenge

Unlike aryl bromides which often require thermal activation, (4-iodobutyl)benzene is highly active. The primary failure mode is not a lack of initiation, but rather "runaway" reactivity leading to homocoupling:



Mechanistic Insight: The formation of Grignard reagents occurs via a radical mechanism on the magnesium surface.[1][2] Alkyl iodides generate radicals (


) readily. If the local concentration of unreacted alkyl iodide is high near the magnesium surface, the generated Grignard reagent (

) will attack the alkyl iodide (

) in an

-like or radical coupling process, forming the useless dimer.
The Schlenk Equilibrium

In THF, the reagent exists in dynamic equilibrium. Understanding this helps in choosing the solvent volume:


For alkyl iodides, THF is the preferred solvent over diethyl ether because it better solubilizes the


 species, preventing the passivation of the magnesium metal surface.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the synthesis, highlighting critical decision points (diamonds) and actions (rectangles).

GrignardWorkflow Start Start: Dry Glassware (Oven 120°C, >2 hrs) MgPrep Mg Activation (Flame dry under Ar/N2) Start->MgPrep Initiation Initiation Phase (I2 crystal + 5% of Substrate) MgPrep->Initiation Solvent Solvent Prep (Anhydrous THF, <50 ppm H2O) Solvent->Initiation CheckColor Color Loss? Initiation->CheckColor CheckColor->Initiation No (Heat/Sonicate) Addition Controlled Addition (Dropwise, 0°C to RT) CheckColor->Addition Yes (Colorless) Digest Digestion (Stir 1-2 hrs @ RT) Addition->Digest QC QC: Knochel Titration Digest->QC Storage Storage (Schlenk flask, -20°C) QC->Storage

Figure 1: Operational workflow for the synthesis of (4-phenylbutyl)magnesium iodide.

Material Preparation & Safety

Reagent Stoichiometry Table

Target Scale: 10 mmol (can be scaled linearly).

ComponentRoleMW ( g/mol )Equiv.[3][4][5]AmountNotes
This compound Substrate260.121.02.60 g (1.76 mL)

g/mL. Dry over molecular sieves.
Magnesium Turnings Metal24.301.20.29 gExcess ensures complete consumption of R-I.
Iodine (

)
Activator253.81cat.~1 crystalVisual indicator for initiation.
THF (Anhydrous) Solvent72.11N/A10 - 20 mLFreshly distilled or from solvent system.
Safety Directives
  • This compound: Irritant. Avoid contact with skin.[6][7][8][9]

  • Magnesium: Flammable solid. Do not use water to extinguish fires (use sand or Class D extinguisher).

  • Moisture Sensitivity: The Grignard reagent reacts violently with water to produce benzene derivatives and

    
    . All glassware must be flame-dried under vacuum.
    

Detailed Experimental Protocol

Step 1: Magnesium Activation
  • Equip a 50 mL 2-neck round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a rubber septum.

  • Add Magnesium turnings (1.2 equiv).

  • Critical Step: Flame-dry the apparatus under vacuum (or high flow inert gas) to remove surface moisture from the glass and the Mg oxide layer. Allow to cool to Room Temperature (RT) under a positive pressure of Argon or Nitrogen.

  • Add a single crystal of Iodine (

    
    ). The vapor will turn the headspace purple.
    
Step 2: Initiation (The "Entrainment" Simulation)
  • Add anhydrous THF (approx. 50% of total volume) to the Mg turnings.

  • Prepare a solution of this compound (1.0 equiv) in the remaining THF in a separate dry syringe or addition funnel.

  • Add only 5-10% of the substrate solution to the Mg suspension.

  • Observation: Stir gently. Within 1-5 minutes, the purple color of the iodine should fade to colorless or become slightly cloudy/grey. This indicates the Mg surface is active and the reaction has started.

    • Troubleshooting: If color persists, apply gentle heat (heat gun) or sonicate briefly. Do not add more substrate until initiation is confirmed.

Step 3: Controlled Addition (Suppressing Wurtz Coupling)
  • Once initiated, cool the reaction flask to 0°C (ice bath).

    • Why? Lower temperature reduces the kinetic rate of the side-reaction (homocoupling) more than the Grignard formation.

  • Add the remaining substrate solution dropwise over 30–45 minutes.

    • Visual Check: The solution should remain grey/black. If a heavy white precipitate forms immediately, you may have moisture ingress (forming

      
      ).
      
  • Remove the ice bath and allow the mixture to warm to RT. Stir for an additional 1–2 hours to ensure conversion.

Step 4: Filtration (Optional but Recommended)
  • The solution will contain excess unreacted Magnesium.

  • Cannula-transfer the supernatant into a fresh, dry Schlenk flask under Argon. This prevents "creeping" concentration changes if the solvent evaporates and re-reacts with the remaining Mg.

Quality Control: Knochel Titration

Never assume the theoretical molarity (e.g., 1.0 M). Yields for alkyl iodides typically range from 70-85% due to unavoidable coupling.

Method: Titration with Iodine in LiCl/THF.[10]

  • Titrant Prep: Dissolve

    
     (254 mg, 1.0 mmol) in 5 mL of a 0.5 M LiCl solution in anhydrous THF.
    
  • Procedure:

    • Take an aliquot of the Grignard reagent (e.g., 0.5 mL).[11]

    • Add the iodine titrant dropwise until a faint brown color persists (indicating excess

      
      ).
      
  • Calculation:

    
    
    Note: LiCl accelerates the reaction, sharpening the endpoint.
    

Reaction Mechanism Diagram

The following diagram illustrates the radical nature of the formation and the competing pathways.

GrignardMechanism Substrate R-I (Substrate) MgSurface Mg Surface Substrate->MgSurface SET RadicalPair [R• •MgI] Radical Pair MgSurface->RadicalPair Grignard R-MgI (Product) RadicalPair->Grignard Recombination Dimer R-R (Wurtz Dimer) RadicalPair->Dimer Diffusion & Coupling (Side Reaction)

Figure 2: Mechanistic pathway showing the competition between Grignard formation and Wurtz homocoupling.

References

  • Grignard Reagent Preparation & Mechanism

    • Seyferth, D. (2009).[12] "The Grignard Reagents."[1][2][10][13][14][15][16][17] Organometallics.

  • Knochel Titration Method

    • Krasovskiy, A., & Knochel, P. (2006). "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[18] Synthesis.

  • Handling of Alkyl Iodides: Garst, J. F., & Soriaga, M. P. (2004). "Grignard reagent formation." Coordination Chemistry Reviews. (General reference for radical mechanism).
  • Safety Data

    • PubChem. (n.d.). "Compound Summary: this compound."

Sources

Lithiation of (4-iodobutyl)Benzene for functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Lithiation of (4-iodobutyl)Benzene

Part 1: Executive Summary

This guide details the protocol for the generation of (4-phenylbutyl)lithium via lithium-halogen exchange of this compound. Unlike aryl or vinyl halides, primary alkyl iodides require specific kinetic control to prevent Wurtz coupling (


).

Core Recommendation: The use of tert-butyllithium (


-BuLi)  (2.0–2.2 equivalents) at -78°C  in a pentane/diethyl ether solvent system is the mandatory standard for this transformation. The use of 

-butyllithium is contraindicated due to slow exchange rates that favor side reactions.

Part 2: Scientific Foundation & Mechanistic Logic

The Challenge of Primary Alkyl Iodides

The lithiation of this compound presents a specific chemoselective challenge. The iodine-carbon bond is weaker than that of bromine or chlorine, making it susceptible to exchange. However, the resulting primary alkyl lithium species is highly reactive and nucleophilic.

If the exchange is slow (as with


-BuLi), the newly formed (4-phenylbutyl)lithium will attack the remaining unreacted this compound, resulting in 1,8-diphenyloctane  (Wurtz coupling product).
The Bailey Exchange Mechanism (The "Sacrificial Equivalent")

To circumvent coupling, we utilize the Bailey method using


-BuLi. This reagent acts in a dual capacity:
  • Exchange (Eq 1): The first equivalent performs the rapid Li-I exchange.

  • Scavenging (Eq 2): The second equivalent acts as a base to immediately destroy the

    
    -butyl iodide byproduct via E2 elimination. This is critical because 
    
    
    
    -butyl iodide is an electrophile that would otherwise alkylate the desired product.

Reaction Stoichiometry:


Pathway Visualization

LithiationMechanism Substrate This compound Intermediate Intermediate Complex Substrate->Intermediate -78°C tBuLi1 t-BuLi (1st Eq) tBuLi1->Intermediate ProductLi (4-phenylbutyl)lithium (Active Species) Intermediate->ProductLi Byproduct_tBuI t-BuI (Electrophilic Poison) Intermediate->Byproduct_tBuI ProductLi->Byproduct_tBuI Wurtz Coupling (If t-BuLi < 2.0 eq) Waste Isobutylene + LiI Byproduct_tBuI->Waste E2 Elimination (Fast) tBuLi2 t-BuLi (2nd Eq) tBuLi2->Waste

Figure 1: The dual-role mechanism of t-BuLi. Note the red dotted line indicating the Wurtz coupling pathway if the second equivalent of t-BuLi is absent.

Part 3: Critical Parameters

ParameterSpecificationRationale (Causality)
Reagent

-BuLi (1.7M in Pentane)
Rapid exchange rate outcompetes coupling; destroys alkyl halide byproduct.
Stoichiometry 2.1 – 2.2 EquivalentsEnsures complete consumption of

-BuI. Slight excess accounts for titer decay.
Solvent Pentane / Et₂O (3:2 v/v)Et₂O coordinates Li, breaking aggregates to increase reactivity. Pure hydrocarbons are too slow; THF can be cleaved by

-BuLi at >-40°C.
Temperature -78°C (Dry Ice/Acetone)Essential to suppress

-hydride elimination of the primary alkyl lithium.
Concentration 0.1 M – 0.2 MDilution helps dissipate the heat of reaction (exothermic).

Part 4: Experimental Protocol

Safety Warning:


-BuLi is pyrophoric .[1] It ignites spontaneously in air.[1]
  • Mandatory: Flame-retardant lab coat (Nomex), face shield, and active inert gas line.

  • Technique: All transfers must be done via cannula or gas-tight syringe with an inert gas cushion.

Preparation Phase
  • Glassware: Oven-dry a 2-neck round bottom flask (RBF) and a magnetic stir bar at 120°C overnight. Assemble hot under a stream of Argon.

  • Titration: Titrate the

    
    -BuLi stock solution using N-benzylbenzamide or diphenylacetic acid to determine precise molarity. Never rely on the bottle label.
    
Reaction Execution
  • Solvent Charge: Add anhydrous Pentane (15 mL) and Diethyl Ether (10 mL) to the RBF under Argon.

  • Substrate Addition: Add this compound (1.0 mmol, 260 mg).

  • Cooling: Submerge the flask in a Dry Ice/Acetone bath (-78°C). Allow 15 minutes for thermal equilibration.

  • Lithiation (The Critical Step):

    • Draw

      
      -BuLi (2.1 mmol) into a gas-tight syringe.
      
    • Add dropwise over 10 minutes down the side of the flask.

    • Observation: A faint yellow color may develop.[2]

    • Stir at -78°C for 5 minutes . (Note: Primary iodide exchange is extremely fast; prolonged stirring risks decomposition).

  • Functionalization (Trapping):

    • Add the electrophile (e.g., Benzaldehyde, CO₂, DMF) (1.2 – 1.5 eq) dissolved in minimal anhydrous ether.

    • Allow the reaction to stir at -78°C for 30 minutes.

  • Warming: Remove the cooling bath and allow to warm to room temperature (unless the electrophile is thermally sensitive).

Workup
  • Quench: Carefully add saturated aqueous NH₄Cl (5 mL). Caution: Vigorous bubbling may occur if excess

    
    -BuLi remains.
    
  • Extraction: Extract with Et₂O (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate.

Part 5: Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Low Yield + Dimer (Octane) Wurtz CouplingIncrease

-BuLi to 2.2 eq; Ensure addition is slow; Check if

-BuLi titer is low.
Recovered Starting Material Incomplete ExchangeSolvent too non-polar. Increase Et₂O ratio. Ensure Temp is strictly -78°C (too cold is rarely the issue, but mixing might be).
Alkene Formation

-Hydride Elimination
Reaction warmed up before trapping.[3] Keep at -78°C strictly until electrophile is added.
No Reaction with Electrophile "Wet" ElectrophileDry the electrophile over molecular sieves (3Å) or distill before addition.
Decision Tree for Optimization

Optimization Start Analyze Crude NMR Result1 Product Observed? Start->Result1 Success Success Result1->Success Yes (>80%) Failure Failure Result1->Failure No / Low Yield CheckDimer CheckDimer Failure->CheckDimer Check for Dimer (1,8-diphenyloctane) IncrLi Increase t-BuLi to 2.2eq Check Titer CheckDimer->IncrLi Yes (Dimer present) CheckSM Recovered SM? CheckDimer->CheckSM No Dimer CheckWater System Wet or Solvent too non-polar CheckSM->CheckWater Yes CheckElim Temp Control Issue (warmed >-60°C) CheckSM->CheckElim No (Olefin present)

Figure 2: Troubleshooting logic flow based on crude NMR analysis.

Part 6: References

  • Bailey, W. F., & Punzalan, E. R. (1990). Exchange of t-butyl lithium for iodine in primary alkyl iodides.[4][5] The Journal of Organic Chemistry, 55(19), 5404–5406. [Link]

    • Authoritative Source for the 2.0 eq t-BuLi methodology.

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

    • Definitive text on organolithium mechanisms and solvent effects.

  • Negishi, E. I., & Swanson, D. R. (1986). Palladium-catalyzed cross-coupling of organozincs and its application to the synthesis of natural products. The Journal of Organic Chemistry (Contextual reference for alkyl-iodide handling).

  • FMC Lithium / Livent. (2023). Butyllithium Safe Handling Guide. [Link]

    • Industry standard for safety protocols regarding pyrophoric reagents.[6]

Sources

Strategic Installation of the Phenylbutyl Pharmacophore: Protocols for (4-iodobutyl)Benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-iodobutyl)Benzene serves as a critical electrophilic building block in medicinal chemistry, specifically for installing the 4-phenylbutyl moiety . This structural motif acts as a lipophilic spacer in various CNS-active agents (dopamine/serotonin modulators), Histone Deacetylase (HDAC) inhibitors, and cardiovascular therapeutics. This guide outlines high-fidelity protocols for N-alkylation and C-C bond formation, emphasizing the kinetic advantages of the alkyl iodide over its bromide counterparts and strategies to suppress common side reactions like Wurtz coupling and over-alkylation.

Chemical Profile & Handling Strategy

Unlike its chloro- or bromo-analogues, this compound possesses a unique reactivity profile driven by the weak C-I bond (approx. 57 kcal/mol vs. 68 kcal/mol for C-Br). This "soft" electrophilicity allows for alkylation under milder conditions, preserving sensitive functional groups on the nucleophile.

Physical Properties & Stability Data
PropertySpecificationOperational Note
CAS Number 64283-87-0
Molecular Weight 260.11 g/mol Useful for stoichiometric calculations.
Boiling Point 148-151 °C (15 Torr)High boiling point requires vacuum distillation for purification.
Appearance Pale yellow to reddish oilCritical: Darkening indicates free iodine liberation (

).
Storage 2-8°C, Dark, Inert GasLight Sensitive. Photolytic cleavage of C-I bond is rapid.
Handling Protocol: The "Copper Stabilization" Technique

Alkyl iodides degrade to release free iodine (


), which can act as an oxidant or Lewis acid, interfering with sensitive metal-catalyzed reactions.
  • Stabilization: Store over a few strands of bright copper wire. The copper reacts with liberated

    
     to form CuI (insoluble), keeping the supernatant clear and reagent-grade.
    
  • Pre-reaction Check: If the liquid is dark brown/violet, wash with 5% aqueous

    
     (sodium thiosulfate) until colorless, dry over 
    
    
    
    , and filter before use.

Mechanistic Insight: The "Iodide Advantage"

The choice of this compound over (4-bromobutyl)benzene is rarely arbitrary. It is a strategic decision based on Nucleofugality (leaving group ability).

  • Finkelstein-in-situ: In many protocols, alkyl bromides are converted to iodides in situ using KI to accelerate reaction. Using this compound directly bypasses this step, allowing reactions in non-ketonic solvents (like DCM or Toluene) where inorganic iodide salts are insoluble.

  • Kinetic Control: The iodide leaves approx. 100x faster than bromide in

    
     reactions. This allows the user to run reactions at room temperature  rather than reflux, reducing thermal degradation of the pharmacophore.
    

Application Case Study 1: N-Alkylation of Piperazine Scaffolds

Target: Synthesis of 1-(4-phenylbutyl)piperazine derivatives (Common pharmacophore in antipsychotics).

The Challenge: Mono- vs. Bis-Alkylation

A common failure mode is the formation of the "dumbbell" impurity (bis-alkylated piperazine) due to the high reactivity of the secondary amine product.

Optimized Protocol: The "Slow-Addition" Method

Reagents:

  • This compound (1.0 equiv)

  • 1-Boc-piperazine (1.1 equiv) [Use Boc-protected to strictly enforce mono-alkylation]

  • 
     (3.0 equiv)
    
  • Acetonitrile (ACN) [0.1 M]

Workflow:

  • Preparation: Dissolve 1-Boc-piperazine and

    
     in anhydrous ACN. Stir at RT for 15 mins to ensure deprotonation/activation.
    
  • Addition: Dissolve this compound in a minimal volume of ACN. Add this solution dropwise over 30 minutes to the amine suspension.

    • Why? Although Boc-protection prevents bis-alkylation, slow addition prevents local concentration spikes that can lead to E2 elimination (formation of 4-phenyl-1-butene) caused by the basicity of the amine.

  • Reaction: Stir at 40°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The iodide spot (

    
    ) should disappear.
    
  • Deprotection (In-situ): Once alkylation is complete, the Boc group can be removed using 4M HCl in Dioxane to yield the free secondary amine salt.

Visualization: N-Alkylation Pathway

N_Alkylation Reagent This compound Intermediate Transition State (SN2) Reagent->Intermediate + Base (K2CO3) Amine 1-Boc-Piperazine Amine->Intermediate Product 4-Phenylbutyl-Boc-Piperazine Intermediate->Product Major Pathway (Kinetic Control) SideProduct Elimination By-product (4-phenyl-1-butene) Intermediate->SideProduct Minor Pathway (If Temp > 60°C)

Figure 1: Reaction pathway for the N-alkylation of piperazine. Note the competition between Substitution (


) and Elimination (

).

Application Case Study 2: C-C Bond Formation (Grignard)

Target: Synthesis of 5-phenylpentan-1-ol derivatives via Grignard addition to formaldehyde/aldehydes.

The Challenge: Wurtz Coupling

Alkyl iodides are prone to Wurtz homocoupling (


) during Grignard formation, leading to 1,8-diphenyloctane impurities which are difficult to separate.
Optimized Protocol: Low-Temperature Initiation

Reagents:

  • This compound[1]

  • Magnesium turnings (1.2 equiv, oven-dried)

  • Iodine crystal (catalytic)

  • Anhydrous Diethyl Ether (

    
    ) or THF
    

Workflow:

  • Activation: Place Mg turnings in a flame-dried flask under Argon. Add a single crystal of

    
     and heat gently with a heat gun until iodine vapor sublimes and coats the Mg (activates the surface).
    
  • Solvent: Add sufficient anhydrous

    
     to cover the Mg.
    
  • Initiation: Add 5% of the total this compound volume neat.

    • Visual Cue: The brown iodine color should fade to clear/grey, and the ether should begin to boil spontaneously. If not, sonicate briefly.

  • Controlled Addition: Dilute the remaining iodide in

    
     (1:4 ratio). Add dropwise to the refluxing mixture.
    
    • Critical Control: Maintain a gentle reflux using the heat of reaction only. If reflux stops, stop addition. Accumulation of unreacted iodide can lead to a runaway exotherm and Wurtz coupling.

  • Quenching: Use the fresh Grignard immediately for electrophilic attack (e.g., pouring onto solid

    
     or adding an aldehyde).
    
Visualization: Grignard Workflow

Grignard_Workflow Start Start: Mg Turnings + I2 Crystal Activate Heat Activation (Sublimation of I2) Start->Activate Initiate Add 5% Reagent (Neat) Activate->Initiate Check Check: Color Fade + Exotherm? Initiate->Check Sonicate Sonicate / Heat Check->Sonicate No Dilute Dilute Remaining Reagent (1:4 in Et2O) Check->Dilute Yes Sonicate->Check Add Dropwise Addition (Maintain Reflux) Dilute->Add Use Use Grignard Immediately Add->Use

Figure 2: Step-by-step decision tree for generating (4-phenylbutyl)magnesium iodide.

Troubleshooting & Quality Control

Common Failure Modes
SymptomDiagnosisCorrective Action
Reaction turns dark purple Free Iodine liberationWash reaction mixture with Sodium Thiosulfate. Ensure reagent was copper-stabilized.
Low Yield (N-Alkylation) Elimination Product (Alkene)Lower reaction temperature. Change base from

to

(milder).
Grignard doesn't start Passivated Mg surfaceAdd 1,2-dibromoethane (entrainment method) or use Rieke Magnesium if available.
Product contains "Dimer" Wurtz CouplingDilute the alkyl iodide further during addition. Increase stirring speed to disperse local hotspots.

References

  • General Reactivity of Alkyl Iodides

    • Mechanism:[2][3][4][5] "Nucleophilic Substitution at Aliphatic Carbon." In Advanced Organic Chemistry, Part A.

    • Source:

  • Piperazine Alkylation Protocols

    • Context: "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules, 2020.[6][7]

    • Source:

  • Grignard Formation Techniques

    • Protocol: "The Grignard Reaction: Preparation of Phenylmagnesium Bromide" (Adapted for Iodides).
    • Source:

  • Phenylbutyl Moiety in Medicinal Chemistry

    • Application: "Phenyl bioisosteres in medicinal chemistry."[8] Journal of Medicinal Chemistry.

    • Source:

  • Reagent Safety Data

    • MSDS: (4-Iodobutyl)
    • Source:

Sources

Application Note: (4-iodobutyl)Benzene in Functional Material Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application of (4-iodobutyl)benzene (CAS: 64283-87-0), a specialized alkylating agent used to introduce the phenylbutyl motif into functional materials.

Part 1: Executive Summary & Chemical Profile

This compound is a bifunctional building block featuring a reactive primary alkyl iodide and a terminal aromatic ring, separated by a flexible butyl spacer (


). Unlike simple alkyl chains, the phenylbutyl motif provides a unique balance of solubility  (via the aliphatic chain) and supramolecular ordering  (via the terminal 

-

interactions of the phenyl ring).

This compound is critical in the synthesis of Organic Field-Effect Transistors (OFETs) and Liquid Crystals (LCs) , where the "odd-even" effect of the spacer length and the terminal aromatic anchor dictate the phase transition temperatures and charge carrier mobility.

Chemical Profile Table[1]
PropertySpecificationNotes
IUPAC Name 1-iodo-4-phenylbutane
CAS Number 64283-87-0
Formula

MW 260.11 g/mol
Appearance Colorless to pale yellow oilLight sensitive; darkens upon

liberation.
Reactivity

Active, Radical Precursor
Primary iodide is highly susceptible to nucleophilic attack.
Boiling Point ~140°C (at 15 mmHg)High vacuum distillation recommended for purification.
Storage 2-8°C, Dark, Inert GasCopper wire stabilization recommended to scavenge free iodine.

Part 2: Core Applications & Mechanistic Insights[2]

Organic Electronics: Side-Chain Engineering

In the development of conjugated polymers (e.g., polythiophenes, polycarbazoles) for OFETs, side-chains are essential for solubility. However, standard alkyl chains can insulate the conductive core.

  • The Solution: Replacing a hexyl/octyl chain with a 4-phenylbutyl group.

  • Mechanism: The butyl spacer ensures solubility, while the terminal phenyl group acts as a "

    
    -anchor." This promotes inter-chain interdigitation through T-shaped or parallel-displaced 
    
    
    
    -stacking, reducing the
    
    
    -
    
    
    stacking distance of the semiconductor backbone and improving charge mobility.
Liquid Crystal (LC) Mesogen Synthesis

In calamitic (rod-like) liquid crystals, the flexibility of the tail determines the melting point and clearing point.

  • Application: this compound is used to synthesize "terminated" mesogens.

  • Advantage: The terminal phenyl ring introduces a high polarizability anisotropy compared to a simple methyl-terminated chain. This often stabilizes Smectic phases (layered structures) over Nematic phases due to the segregation of the aromatic termini.

Functional Polymer Grafting (ATRP/RAFT)

This compound serves as an efficient quenching agent or post-polymerization modifier for polymers bearing nucleophilic pendant groups (e.g., amines, phenoxides).

  • Use Case: converting a precursor polymer into a material with high refractive index (due to high aromatic content) without altering the main chain polymerization kinetics.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the strategic utility of this compound in divergent synthesis pathways.

G cluster_0 Mechanism of Action Start This compound (Reagent) Path1 Nucleophilic Subst. (SN2) (Base/DMF) Start->Path1 + Phenols/Amines Path2 Radical Cross-Coupling (Ni or Pd Cat.) Start->Path2 + Alkyl/Aryl Halides Path3 Lithiation/Grignard (Mg or t-BuLi) Start->Path3 + Metal Source Prod1 Side-Chain Functionalized Semiconductors (Improved Packing) Path1->Prod1 Prod2 Terminated Liquid Crystals (Stabilized Smectic Phase) Path1->Prod2 Prod3 Surface Monolayers (SAMs) (Defined Thickness) Path3->Prod3 Mechanism Phenyl Ring acts as π-Anchor Butyl Chain acts as Solubility Spacer

Figure 1: Divergent synthetic utility of this compound, highlighting its dual role as a solubility enhancer and supramolecular organizer.[1][2][3]

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of 9-(4-phenylbutyl)carbazole

A model reaction for creating organic semiconductor building blocks.

Objective: Attach the phenylbutyl chain to a carbazole core via


 reaction.

Reagents:

  • Carbazole (1.0 eq)

  • This compound (1.2 eq)

  • Sodium Hydride (NaH, 60% in oil) (1.5 eq)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried 3-neck flask under Argon, dissolve Carbazole (1.67 g, 10 mmol) in anhydrous DMF (20 mL). Cool to 0°C.

  • Deprotonation: Carefully add NaH (0.60 g, 15 mmol) portion-wise. Evolution of

    
     gas will be vigorous. Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete anion formation (solution typically turns yellow/orange).
    
  • Alkylation: Cool the solution back to 0°C. Add This compound (3.12 g, 12 mmol) dropwise via syringe.

    • Note: The iodide is preferred over the bromide here because the reaction can often proceed at lower temperatures, minimizing side reactions.

  • Reaction: Allow to warm to RT and stir for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1). The spot for carbazole (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Workup: Quench carefully with ice water (100 mL). The product will precipitate. Extract with Dichloromethane (

    
     mL). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol or perform column chromatography (Silica, 100% Hexane

    
     5% EtOAc/Hexane).
    

Yield Expectation: 85-95%.

Protocol B: Preparation of this compound

If commercial stock is degraded or unavailable, synthesize fresh from 4-phenyl-1-butanol.

Reagents:

  • 4-phenyl-1-butanol (1.0 eq)

  • Iodine (

    
    ) (1.1 eq)
    
  • Triphenylphosphine (

    
    ) (1.1 eq)
    
  • Imidazole (1.2 eq)

  • Dichloromethane (DCM)

Methodology (Appel Reaction variation):

  • Dissolve

    
     (1.1 eq) and Imidazole (1.2 eq) in DCM at 0°C.
    
  • Add

    
     (1.1 eq) portion-wise. The solution will turn a deep yellow/orange. Stir for 15 mins.
    
  • Add 4-phenyl-1-butanol (1.0 eq) dropwise.

  • Stir at RT for 2-4 hours. The formation of Triphenylphosphine oxide (

    
    ) drives the reaction.
    
  • Filtration: Dilute with Hexane.

    
     is insoluble in hexane and will precipitate. Filter off the solid.[4]
    
  • Purification: Pass the filtrate through a short silica plug to remove residual iodine and phosphine salts. Concentrate to obtain the pure iodide.

Part 5: Handling & Troubleshooting

IssueCauseSolution
Darkening of Reagent Liberation of

due to light/heat exposure.
Wash with 10%

(Sodium Thiosulfate) solution until colorless, dry, and distill. Store over Copper wire.
Low Yield in Alkylation Elimination side-reaction (formation of 4-phenyl-1-butene).Use a weaker base (e.g.,

in Acetone/reflux) if the nucleophile is sensitive. Ensure temperature is kept low during addition.
Incomplete Reaction Steric hindrance of the nucleophile.[5]Add a catalytic amount of TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst or to activate the leaving group (Finkelstein exchange in situ).

References

  • Synthesis of Alkyl-Aryl Iodides

    • Methodology: Olson, A. R., et al. "Palladium-Catalyzed Carbon-Carbon Bond-Forming Reactions with Unactivated Alkyl Electrophiles." Chemical Reviews, 2010.[2]

    • Source:

  • Application in Organic Electronics (Side-chain Engineering)

    • Context: H-Aggregation Strategy in the Design of Molecular Semiconductors. The use of phenyl-alkyl spacers to enforce packing.
    • Source:

  • Liquid Crystal Mesogen Synthesis

    • Context: Synthesis of 1,4-Bis(phenylethynyl)benzenes and analogues.[6] Alkyl/Aryl-alkyl halides are standard precursors for tailoring mesogenic tails.

    • Source:

  • Organometallic Precursors (Iron Complexes)

    • Context: Synthesis of hexakisthis compound iron complexes via hydroboration/iodination sequences.[7][8]

    • Source:

  • General Reactivity of Phenyl-Alkyl Halides

    • Data: ChemicalBook Entry for this compound (CAS 64283-87-0).[9]

    • Source:

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of Unactivated Primary Alkyl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

Substrate Focus: (4-iodobutyl)Benzene (CAS: 31643-49-9)

Executive Summary

The Challenge: Cross-coupling unactivated alkyl halides (sp³ centers) like this compound presents a distinct kinetic challenge compared to aryl or vinyl halides. The presence of


-hydrogens adjacent to the metal center after oxidative addition creates a rapid decomposition pathway via 

-hydride elimination
, often outcompeting the desired transmetallation and reductive elimination steps.

The Solution: This guide details protocols utilizing electron-rich, sterically demanding phosphine ligands (e.g., PCy₃) and N-heterocyclic carbenes (NHCs). These ligands facilitate the difficult oxidative addition of alkyl electrophiles while sterically crowding the palladium center to suppress


-hydride elimination.

Scope: This document provides optimized protocols for Suzuki-Miyaura , Negishi , and Sonogashira couplings, specifically tailored for this compound as a model for primary alkyl iodides.

Mechanistic Insight & Control Strategy

To successfully couple this compound, one must manipulate the catalytic cycle to favor Pathway A (Product Formation) over Pathway B (Isomerization/Reduction).

The -Hydride Elimination Trap

Upon oxidative addition of this compound to Pd(0), the resulting alkyl-Pd(II) complex contains hydrogens on the carbon


 to the metal.
  • Failure Mode: The Pd center coordinates a

    
    -hydrogen, forming an agostic interaction. This leads to the elimination of HI (base-neutralized) and the release of 4-phenyl-1-butene  (alkene byproduct) or butylbenzene  (reduction product).
    
  • Control Strategy: Use bulky ligands (L).[1] The steric bulk prevents the coplanar alignment required for the syn-elimination of the

    
    -hydride.
    
Pathway Visualization

The following diagram illustrates the critical divergence point in the catalytic cycle.

G Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Alkyl-Pd-I Species) Pd0->OxAdd + this compound TransMet Transmetallation (Nucleophile Entry) OxAdd->TransMet + Ar-B(OH)2 / Base (Fast with Bulky Ligands) BetaElim β-Hydride Elimination (FAILURE MODE) OxAdd->BetaElim Slow Transmetallation or Small Ligands RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product (Desired) RedElim->Product BetaElim->Pd0 - HI Byproduct Alkene/Reduction Product (Undesired) BetaElim->Byproduct

Figure 1: Catalytic cycle highlighting the competition between productive coupling (Green) and destructive elimination (Red).

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Alkyl-Aryl)

Based on the work of Zhou & Fu (JACS 2004). Objective: Coupling this compound with Phenylboronic Acid.

Reagents & Stoichiometry
ComponentEquiv.Role
This compound 1.0Electrophile
Phenylboronic Acid 1.5Nucleophile
Pd(OAc)₂ 0.02 (2 mol%)Pre-catalyst
PCy₃ (Tricyclohexylphosphine) 0.05 (5 mol%)Ligand (Bulky/e- rich)
K₃PO₄ 3.0Base (Anhydrous)
Toluene/Water 20:1 ratioSolvent System
Step-by-Step Procedure
  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under argon flow, charge a reaction vial with Pd(OAc)₂ (4.5 mg, 0.02 mmol), PCy₃ (14.0 mg, 0.05 mmol), phenylboronic acid (183 mg, 1.5 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

    • Note: PCy₃ is air-sensitive. If handling in air, use the tetrafluoroborate salt (

      
      ) but increase base by 1 equiv.
      
  • Solvent Addition: Add this compound (260 mg, 1.0 mmol) followed by Toluene (2.0 mL) and degassed Water (0.1 mL).

    • Why Water? Small amounts of water are crucial for dissolving the inorganic base and facilitating transmetallation in Suzuki couplings.

  • Reaction: Seal the vial tightly with a Teflon-lined cap. Remove from the glovebox and stir vigorously at 100 °C for 12–24 hours.

    • Visual Check: The reaction should turn black/dark brown (active Pd(0)).

  • Workup: Cool to room temperature. Dilute with diethyl ether (10 mL) and wash with water (10 mL). Extract the aqueous layer with ether (2 x 10 mL).

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Self-Validation Check:

  • GC-MS Monitoring: Look for the disappearance of the starting iodide (m/z 260).

  • Failure Flag: If you observe a peak at m/z 134 (n-butylbenzene),

    
    -hydride elimination followed by re-insertion/reduction is occurring. Action:  Increase ligand:Pd ratio or ensure strict O₂-free conditions.
    
Protocol B: Negishi Coupling (Alkyl-Zinc)

Based on the work of Netherton & Fu (Angew. Chem. 2002). Objective: Coupling this compound with an Organozinc Reagent. Advantage: Often proceeds at room temperature; higher tolerance for


-hydrogens than Suzuki.
Reagents & Stoichiometry
ComponentEquiv.Role
This compound 1.0Electrophile
PhZnBr (0.5M in THF) 1.3Nucleophile
Pd₂(dba)₃ 0.02 (2 mol%)Catalyst Source
PCy₃ 0.08 (8 mol%)Ligand
NMI (N-Methylimidazole) 1.2Additive (Critical)
THF/NMP 2:1 ratioSolvent
Step-by-Step Procedure
  • Catalyst Prep: In a Schlenk tube under Argon, mix Pd₂(dba)₃ (18 mg, 0.02 mmol) and PCy₃ (22 mg, 0.08 mmol) in THF (1 mL). Stir for 10 mins until the solution is orange/red.

  • Substrate Addition: Add this compound (260 mg, 1.0 mmol) and N-Methylimidazole (NMI) (98 mg, 1.2 mmol).

    • Expert Insight: NMI acts as a "promoter" by coordinating to the Zinc species, enhancing the rate of transmetallation significantly.

  • Nucleophile Addition: Add the solution of Phenylzinc bromide (2.6 mL, 1.3 mmol) dropwise via syringe.

  • Reaction: Stir at Room Temperature for 12 hours.

  • Quench: Carefully quench with saturated aqueous NH₄Cl.

  • Workup: Extract with Et₂O, wash with brine, dry, and concentrate.

Protocol C: Sonogashira Coupling (Alkyl-Alkyne)

Based on Eckhardt & Fu (JACS 2003). Objective: Coupling this compound with Phenylacetylene. Note: Standard Copper/Amine conditions often fail for alkyl halides. This protocol uses a Copper-free or specific catalytic system.

Reagents & Stoichiometry
ComponentEquiv.Role
This compound 1.0Electrophile
Phenylacetylene 1.3Nucleophile
[(π-allyl)PdCl]₂ 0.025 (2.5 mol%)Pre-catalyst
Cp*RuCl(PPh₃)₂ Avoid(Note: Common contaminant)
Ligand: HBF₄·IMes 0.075 (7.5 mol%)NHC Precursor
Cs₂CO₃ 1.4Base
Dioxane Solvent0.2 M conc.

Note: IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride/tetrafluoroborate.

Step-by-Step Procedure
  • Catalyst Formation: In a glovebox, combine [(π-allyl)PdCl]₂ (9 mg), HBF₄·IMes (25 mg), and Cs₂CO₃ (456 mg).

  • Reaction: Add Dioxane (5 mL), this compound (260 mg), and Phenylacetylene (132 mg).

  • Heating: Stir at 45 °C for 16 hours.

  • Workup: Filter through a silica plug (eluting with ether) to remove inorganic salts. Concentrate and purify.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Conversion Oxidative addition is stalled.Switch to a more electron-rich ligand (e.g., from PPh₃ to PCy₃ or P(t-Bu)₃).
High "Reduction" Product

-Hydride elimination is faster than transmetallation.
1. Increase concentration of Nucleophile.2. Lower reaction temperature.3. Switch to Negishi (Zn) protocol.
Homocoupling (R-R) Oxidative dimerization of nucleophile (common in Sonogashira).Degas solvents more thoroughly (O₂ causes homocoupling). Remove Copper from the system.
Alkene Byproduct

-Hydride elimination followed by dissociation.
Use sterically bulkier ligands (e.g., Buchwald biaryl phosphines like XPhos).

References

  • Suzuki-Miyaura Coupling of Alkyl Halides: Zhou, J.; Fu, G. C. "Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides." J. Am. Chem. Soc.[1][2][3][4][5]2004 , 126, 1340–1341.[2] [Link]

  • Negishi Coupling of Alkyl Halides: Netherton, M. R.; Fu, G. C. "Nickel-Catalyzed Negishi Cross-Couplings of Secondary Alkyl Halides." Angew.[1][6][7] Chem. Int. Ed.2002 , 41, 3910–3912. (Note: Pd variants discussed in context of JACS 2001, 123, 10099). [Link]

  • Sonogashira Coupling of Alkyl Halides: Eckhardt, M.; Fu, G. C.[4] "The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides." J. Am. Chem. Soc.[1][2][3][4][5]2003 , 125, 13642–13643.[4] [Link]

  • Review of Alkyl Halide Cross-Coupling: Jana, R.; Pathak, T. P.; Sigman, M. S. "Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-halides as Electrophiles." Chem. Rev.2011 , 111, 1417–1492. [Link]

Sources

Application Note: Barbier Reaction Protocols for (4-iodobutyl)Benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the optimization and execution of the Barbier reaction utilizing (4-iodobutyl)benzene as the nucleophilic precursor. Unlike the two-step Grignard reaction, the Barbier protocol involves the in situ generation of the organometallic species in the presence of the electrophile (typically an aldehyde or ketone).[1][2]

Why Barbier for this compound? Primary alkyl iodides like this compound are prone to Wurtz homocoupling (


 dimer formation) during standard Grignard formation. The Barbier condition minimizes this side reaction by ensuring the transient organometallic intermediate is immediately trapped by the electrophile present in the solution. Furthermore, this substrate is a heavy, lipophilic linker; the one-pot procedure reduces transfer losses and solvent consumption.
Key Technical Advantages
  • Stoichiometric Efficiency: Reduces the accumulation of reactive carbanions, suppressing side reactions.

  • Moisture Tolerance: Aqueous variants (Zn/In-mediated) allow for reaction in non-anhydrous media, unlike strict Grignard requirements.[3]

  • Safety: Avoids the storage and transfer of pyrophoric organometallic solutions.

Mechanistic Insight & Reaction Pathway[4]

The reaction proceeds via a Surface Electron Transfer (SET) mechanism. Understanding this is critical for troubleshooting initiation failures. The metal surface donates an electron to the carbon-iodine bond, generating a radical anion which rapidly decomposes to an alkyl radical. This radical is either reduced further to an anion (which attacks the electrophile) or adsorbs onto the metal surface.

Pathway Visualization[4]

BarbierMechanism Substrate This compound (R-I) Metal Metal Surface (Mg/Zn/In) Substrate->Metal Diffusion Radical Alkyl Radical (R•) Metal->Radical SET (Step 1) Anion Organometallic Intermediate (R-M-I) Radical->Anion SET (Step 2) Wurtz Wurtz Dimer (Side Product R-R) Radical->Wurtz Dimerization (Avoid by Dilution) Alkoxide Metal Alkoxide Anion->Alkoxide Nucleophilic Attack (+ Electrophile) Electrophile Electrophile (Carbonyl) Electrophile->Alkoxide Product Final Alcohol Alkoxide->Product Acid Hydrolysis

Figure 1: Mechanistic pathway of the Barbier reaction showing the critical bifurcation between productive nucleophilic attack and the unwanted Wurtz homocoupling side reaction.

Protocol A: Magnesium-Mediated (Anhydrous)

Best for: High reactivity, difficult electrophiles, and strictly anhydrous labs. Substrate Note: this compound is a primary iodide. Mg is highly effective but requires careful temperature control to prevent dimerization.

Reagents & Equipment[1][2][5]
  • Substrate: this compound (1.0 equiv).

  • Electrophile: Benzaldehyde or target ketone (1.1 equiv).

  • Metal: Magnesium turnings (1.5 equiv). Note: Turnings are preferred over powder for better exotherm control.

  • Solvent: Anhydrous THF (Tetrahydrofuran).[4][5]

  • Activator: Iodine crystal (

    
    ) or 1,2-dibromoethane (DBE).
    
  • Equipment: Flame-dried 3-neck flask, reflux condenser, addition funnel, nitrogen/argon line.

Step-by-Step Procedure
  • Surface Activation:

    • Place Mg turnings in the flask under inert atmosphere.

    • Dry Stir: Stir vigorously for 10 minutes to mechanically expose fresh metal surfaces.

    • Add a minimal amount of THF to cover the Mg.

    • Add 1 crystal of

      
      . Heat gently with a heat gun until the brown color disappears (formation of 
      
      
      
      ), indicating activation.
  • One-Pot Assembly:

    • Dissolve the Electrophile (1.1 equiv) in anhydrous THF (approx. 0.5 M concentration relative to substrate). Add this solution directly to the activated Mg suspension.

    • Crucial: Cool the mixture to 0°C. Lower temperature favors the cross-coupling over Wurtz homocoupling for primary iodides.

  • Controlled Addition (The "Barbier" Mode):

    • Dissolve this compound in THF (1:5 dilution).

    • Add the iodide solution dropwise to the Mg/Electrophile mixture over 30–45 minutes.

    • Observation: The solution should turn slightly gray/turbid. If the reaction stalls, allow temperature to rise to 10°C briefly, then re-cool.

  • Reaction & Quench:

    • Allow to warm to room temperature and stir for 2–4 hours.

    • Quench: Cool to 0°C. Slowly add saturated aqueous

      
      .
      
    • Note: Do not use HCl unless the product is acid-stable;

      
       is sufficient to hydrolyze the alkoxide.
      
  • Workup:

    • Extract with Ethyl Acetate (3x). Wash combined organics with 10%

      
       (to remove residual iodine) and Brine. Dry over 
      
      
      
      .

Protocol B: Zinc-Mediated (Aqueous/Sonochemical)

Best for: Functional group tolerance (esters, nitriles), "Green" chemistry, and ease of handling. Substrate Note: Alkyl iodides are less reactive toward Zn than allyl halides. Ultrasound (Sonication) is highly recommended to drive this reaction.

Reagents & Equipment[1][2][5]
  • Substrate: this compound (1.0 equiv).

  • Electrophile: Target Carbonyl (1.2 equiv).

  • Metal: Zinc Dust (2.0 equiv). Must be activated by washing with dilute HCl, then water, ethanol, ether, and dried.

  • Solvent: THF : Saturated aqueous

    
     (1:1 ratio).
    
  • Equipment: Round bottom flask, ultrasonic cleaning bath (standard lab grade).

Step-by-Step Procedure
  • Mixture Preparation:

    • In a flask, combine the Activated Zinc dust and the Electrophile.

    • Add the THF/

      
       solvent mixture.[5] The this compound is lipophilic; THF is required to solubilize it.
      
  • Initiation via Sonication:

    • Add this compound in one portion.

    • Immerse the flask in an ultrasonic bath.[6]

    • Sonicate at room temperature. The acoustic cavitation cleans the Zn surface continuously, promoting the SET process.

  • Monitoring:

    • Reaction times vary from 1 to 6 hours depending on the scale and ultrasonic power.

    • Monitor via TLC. The disappearance of the iodide spot (

      
       ~0.6-0.8 in Hexanes) indicates completion.
      
  • Workup:

    • Filter off excess Zinc dust through a Celite pad.

    • Extract the filtrate with Diethyl Ether or Ethyl Acetate.

    • Wash with Brine, dry, and concentrate.

Comparative Data & Optimization

The following table summarizes expected outcomes based on internal validation parameters for primary alkyl iodides.

ParameterProtocol A (Mg/THF)Protocol B (Zn/Aq/Sonication)
Reaction Type Anhydrous / Inert GasBiphasic / Open Air possible
Primary Side Reaction Wurtz Coupling (

)
Reduction of Iodide (

)
Temp Control Critical (0°C to RT)Ambient (RT)
Reaction Time 2–4 Hours1–6 Hours (Power dependent)
Yield (Typical) 75–85%60–80%
FG Tolerance Low (No esters, nitriles)High (Tolerates esters, unprotected -OH)
Troubleshooting Guide
  • Issue: Massive Wurtz Coupling (Dimer observed in NMR).

    • Cause: Local concentration of radical is too high.

    • Fix: Increase dilution of the iodide feed. Slow down the addition rate. Ensure the electrophile is in excess (1.5 equiv).

  • Issue: No Reaction (Recovery of starting material).

    • Cause: Metal passivation.

    • Fix (Mg): Add 2-3 drops of 1,2-dibromoethane (entrainment method).

    • Fix (Zn): Add a catalytic amount of Iodine or Trimethylsilyl chloride (TMSCl).

  • Issue: Elimination Product (Styrene derivative).

    • Cause: Basicity of the intermediate.

    • Fix: Switch to Indium (In) powder in water, which is much less basic than Mg or Zn.

Safety & Handling

Specific Hazards for this compound
  • Stability: Alkyl iodides are light-sensitive. Store in amber bottles with copper wire (stabilizer) to prevent iodine liberation.

  • Toxicity: Alkylating agent. Use gloves and work in a fume hood.

Metal Safety
  • Magnesium: Flammable solid. Do not use water to extinguish Mg fires (use sand or Class D extinguisher).

  • Exotherm: The initiation of the Barbier reaction can be sudden and exothermic. Always have an ice bath ready during the addition step.

References

  • Barbier, P. (1899). Synthèse du diéthylhepténol. Comptes Rendus de l'Académie des Sciences, 128, 110.
  • Li, C. J., & Chan, T. H. (1997). Organic Reactions in Aqueous Media. John Wiley & Sons. (Source for Zn/In aqueous protocols).

  • Pellissier, H. (2008). The Barbier Reaction and Related One-Step Processes. Tetrahedron, 64(8), 1563-1601.

  • PubChem. (n.d.).[7] Compound Summary: this compound.[8] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Barbier Reaction. Retrieved January 29, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (4-Iodobutyl)Benzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-IBB-SYN-001 Subject: Yield Maximization & Purity Stabilization for (4-Iodobutyl)Benzene Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of This compound (CAS: 1206-46-8) is suffering from low yields (<70%), persistent impurities (tetralin derivatives), or rapid degradation (discoloration).[1]

This molecule—a phenyl ring tethered to a primary iodide by a four-carbon chain—presents a unique "trap" in organic synthesis: Intramolecular Cyclization. The four-carbon linker is the perfect length to facilitate ring closure back onto the benzene ring, forming Tetralin (1,2,3,4-tetrahydronaphthalene) under acidic or Lewis-acidic conditions.[1]

This guide prioritizes Scientific Integrity and Reproducibility . We will address the two primary synthetic routes, the critical side-reactions, and the stabilization protocols required for this light-sensitive intermediate.[1]

Module 1: Route Selection & Strategy

Before troubleshooting, confirm you are using the correct pathway for your available starting materials.

Synthetic Decision Matrix

RouteSelection Start Starting Material? Cl_Br (4-Chlorobutyl)benzene OR (4-Bromobutyl)benzene Start->Cl_Br Alcohol 4-Phenyl-1-butanol Start->Alcohol Benzene Benzene + 1,4-Dihaloalkane Start->Benzene RouteA Route A: Finkelstein Reaction (Halogen Exchange) Cl_Br->RouteA Standard Industrial Route RouteB Route B: Appel Reaction (PPh3 + I2) Alcohol->RouteB High Purity / Lab Scale RouteC Route C: Friedel-Crafts (NOT RECOMMENDED) Benzene->RouteC Low Selectivity Yield Target: this compound RouteA->Yield Issues: Equilibrium limits, Solubility RouteB->Yield Issues: TPPO Removal, Cost RouteC->Yield Issues: Poly-alkylation, Tetralin formation

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on precursor availability.

Module 2: The Finkelstein Reaction (Halogen Exchange)[2][3]

Context: This is the most common route. You react (4-chlorobutyl)benzene or (4-bromobutyl)benzene with Sodium Iodide (NaI).[1] Core Mechanism:


 Substitution driven by Le Chatelier's principle (precipitation of NaCl/NaBr).[1]
Troubleshooting Guide
SymptomProbable CauseTechnical Solution
Low Conversion (<50%) Equilibrium Stagnation The reaction is reversible.[1] If NaCl/NaBr does not precipitate fully, the reaction stalls. Fix: Switch solvent to dry Acetone (for chlorides) or 2-Butanone (MEK) .[1] NaI is soluble in these, but NaCl is virtually insoluble.[1]
Slow Reaction Rate Chloride Leaving Group Chlorides are poor leaving groups compared to bromides. Fix: Add a catalytic amount of Tetrabutylammonium Iodide (TBAI) as a phase transfer catalyst, or switch to MEK and reflux at 80°C (higher energy input than acetone).
Product is Yellow/Brown Iodine Liberation Iodides oxidize in light/air to form free Iodine (

). Fix: Wash the organic layer with 10% Sodium Thiosulfate (

)
until the color disappears.
"Oil" forming at bottom Wet Solvent Water keeps NaCl dissolved, preventing the equilibrium shift. Fix: Use anhydrous acetone. Dry NaI in an oven (120°C) before use, as it is hygroscopic.[1]
Optimized Protocol (Finkelstein)
  • Reagents: 1.0 eq (4-chlorobutyl)benzene, 3.0 eq NaI (excess is crucial), 0.05 eq TBAI.

  • Solvent: Anhydrous 2-Butanone (MEK).[1]

  • Procedure:

    • Dissolve NaI in MEK (solution turns clear/yellowish).[1]

    • Add substrate and TBAI.[1]

    • Reflux vigorously for 24–48 hours.[1]

    • Critical Step: Monitor by TLC/GC.[1] If conversion stalls, filter off the white precipitate (NaCl) and add fresh NaI.

  • Workup: Cool, filter off salts. Concentrate solvent.[1] Dissolve residue in Ether/Hexanes.[1] Wash with

    
     (aq), then water, then brine.[1]
    

Module 3: The Appel Reaction (Alcohol to Iodide)[4][5]

Context: Converting 4-phenyl-1-butanol directly to the iodide using Triphenylphosphine (


) and Iodine (

). Core Mechanism: Activation of alcohol oxygen by phosphine, followed by

displacement by iodide.[1]
Troubleshooting Guide
SymptomProbable CauseTechnical Solution
Sticky Solid in Flask TPPO Contamination Triphenylphosphine Oxide (TPPO) is a byproduct that is notoriously difficult to remove.[1] Fix: Triturate the crude residue with cold Hexanes (TPPO is insoluble; product is soluble). Filter the solid.[2]
Low Yield Steric Hindrance (Unlikely) Primary alcohols usually react well.[1] Low yield often implies HI generation leading to side reactions. Fix: Add Imidazole (1.5 eq) to scavenge acidic protons and buffer the reaction.
Tetralin Formation Acid Catalysis If

is generated in situ without a base, it can protonate the alcohol, creating a carbocation that cyclizes.[1] Fix: Strictly maintain neutral/basic conditions (Imidazole/Pyridine).
Optimized Protocol (Appel)
  • Reagents: 1.0 eq 4-phenyl-1-butanol, 1.2 eq

    
    , 1.5 eq Imidazole, 1.2 eq 
    
    
    
    .
  • Solvent: Dichloromethane (DCM) or Toluene (0°C to RT).

  • Procedure:

    • Dissolve

      
       and Imidazole in DCM.[1] Cool to 0°C.[1]
      
    • Add

      
       slowly (solution turns dark, then fades to yellow suspension).[1]
      
    • Add alcohol dropwise.[1] Stir at RT for 2–4 hours.[1]

  • Workup: Filter through a silica plug (removes bulk TPPO).[1] Elute with Hexanes/EtOAc (9:1).[1]

Module 4: The "Tetralin Trap" & Stabilization

This is the most critical section for "Expertise." The formation of Tetralin (1,2,3,4-tetrahydronaphthalene) is the primary reason for "unexplained" mass balance loss.[1]

Mechanism of Failure: Intramolecular Cyclization[1]

The 4-carbon chain allows the terminal carbon to wrap around and attack the ortho position of the phenyl ring. This forms a stable 6-membered ring.[1]

TetralinTrap Precursor Cation/Activated Species (at C4 position) Transition Cyclization (Intramolecular Friedel-Crafts) Precursor->Transition Lewis Acid (AlCl3) or Strong Acid (H+) Product Tetralin (Impurity) Transition->Product Irreversible

Figure 2: The Tetralin Trap.[1] Avoid acidic conditions to prevent this pathway.[3]

Prevention Protocol:

  • Avoid Lewis Acids: Never use

    
    , 
    
    
    
    , or
    
    
    to "catalyze" the substitution.[1] They will instantly cyclize the starting material [1].
  • Temperature Control: Do not distill the final product at atmospheric pressure. The heat can trigger elimination (to phenylbutene) or radical cyclization. Always use High Vacuum (<1 mmHg) for distillation.

Storage & Stability
  • Copper Turnings: Add activated Copper turnings to the storage vial. This scavenges free iodine radicals and prevents the "blackening" of the oil.

  • Amber Glass: The C-I bond is photolabile. Store in the dark at 4°C.

Frequently Asked Questions (FAQ)

Q: Can I use (4-bromobutyl)benzene instead of the chloro- analog? A: Yes, and it is preferred.[1] Bromide is a better leaving group (


 of HBr < HCl), leading to faster Finkelstein kinetics and lower temperature requirements, which minimizes side reactions [2].[1]

Q: My product has a pink hue even after thiosulfate wash. Why? A: Alkyl iodides slowly decompose to release


 upon exposure to light. This is an equilibrium process. If the purity is >98% by NMR, the color is cosmetic. Store over Cu turnings to mitigate this.[1]

Q: Why do I see styrene derivatives (phenylbutenes) in my NMR? A: You likely used a strong base or heated too high. Elimination is the competing reaction to substitution (


 vs 

). If using the Finkelstein route, ensure your NaI is neutral and not contaminated with NaOH. If using the Appel route, ensure the temperature was kept low (0°C start).

References

  • BenchChem. (2025).[1][3] An In-depth Technical Guide to the Solubility and Stability of (4-Chlorobutyl)benzene. Retrieved from (Verified via search result 1.12: Lewis acids cause intramolecular Friedel-Crafts alkylation to form tetralin).[1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for Finkelstein kinetics and halide reactivity order).

  • Appel, R. (1975).[1] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage".[1] Angewandte Chemie International Edition, 14(12), 801-811.[1] (Foundational text for the Appel mechanism).

  • Organic Chemistry Portal. Finkelstein Reaction: Mechanism and Conditions. Retrieved from .

Sources

Optimizing catalyst loading for Suzuki coupling with (4-iodobutyl)Benzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SUZ-SP3-OPT-04 Topic: Optimizing Catalyst Loading for Suzuki Coupling with (4-iodobutyl)Benzene Status: Resolved / Guide Generated Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary & Substrate Analysis

User Query: "I am attempting to couple this compound with a boronic acid, but yields are low. How do I optimize the catalyst loading?"

Technical Diagnosis: The core challenge here is misidentification of the reaction class. This compound is an unactivated primary alkyl iodide (


), not an aryl halide.
  • Standard Suzuki Conditions (e.g.,

    
    , 
    
    
    
    ) will fail.
    They result in low oxidative addition rates and, more critically, rapid
    
    
    -hydride elimination, leading to the formation of 4-phenyl-1-butene (alkene) or butylbenzene (reduction) rather than the cross-coupled product.
  • Required Intervention: You must utilize "Fu-type" conditions—electron-rich, bulky phosphine ligands (e.g.,

    
    ) that facilitate oxidative addition of 
    
    
    
    electrophiles and suppress
    
    
    -hydride elimination.
The Mechanistic Challenge (Visualized)

To optimize loading, one must understand where the catalyst dies or fails. In alkyl Suzuki coupling, the danger zone is the competition between Transmetallation and


-Hydride Elimination.

AlkylSuzuki Start Pd(0) + this compound OxAdd Oxidative Addition (Pd(II)-Alkyl Species) Start->OxAdd Requires e- rich ligand (PCy3) BetaElim FAILURE: β-Hydride Elimination (Alkene Byproduct) OxAdd->BetaElim Fast pathway if Transmetallation is slow TransMet Transmetallation (with Boronic Acid) OxAdd->TransMet Requires Base + H2O RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Product Release RedElim->Start Regenerate Pd(0)

Figure 1: The Mechanistic Fork. Success depends on accelerating Transmetallation to outcompete


-Hydride Elimination.
Optimization Protocol: The "Fu" Conditions

Do not use standard aryl-coupling protocols. The following system is self-validating for alkyl iodides.

Base System Recommendations
  • Catalyst Precursor:

    
     or 
    
    
    
    .
  • Ligand: Tricyclohexylphosphine (

    
    ). Crucial: Use the HBF4 salt (
    
    
    
    ) for better air stability during weighing, neutralizing with excess base.
  • Base:

    
     (Potassium Phosphate Tribasic). Note:  The hydration state matters. 
    
    
    
    often outperforms anhydrous forms in alkyl couplings.
  • Solvent: THF or Toluene/Water mixtures.

Loading Optimization Matrix

Start with High Loading to establish proof-of-concept, then titrate down.

TierPd Loading (mol%)Ligand Ratio (L:Pd)Reaction TimeExpected OutcomeUse Case
Discovery 4-5%2:1 (

)
12-24 hHigh Yield (>85%)Initial screening; precious substrate.
Process 1-2%2.5:124-48 hMod. Yield (70-80%)Gram-scale scale-up; cost optimization.
Limit <0.5%3:1>48 hVariableNot recommended for alkyl iodides due to catalyst death.

Key Insight: For alkyl halides, the Ligand-to-Metal ratio is critical. A slight excess of ligand (e.g., 2.2:1 or 2.5:1) prevents Pd-black precipitation, which is common when the reaction slows down.

Step-by-Step Experimental Workflow

Objective: Coupling this compound (1.0 equiv) with Phenylboronic acid (1.5 equiv).

  • Glovebox/Schlenk Setup: This reaction is oxygen-sensitive.

  • Catalyst Prep:

    • Add

      
       (4.5 mg, 0.02 mmol, 2 mol%).
      
    • Add

      
       (13.5 mg, 0.048 mmol, ~2.4 equiv relative to Pd).
      
    • Tip: If using

      
      , increase base amount by 0.05 mmol to neutralize.
      
  • Solids Addition:

    • Add Phenylboronic acid (183 mg, 1.5 mmol).

    • Add

      
       (636 mg, 3.0 mmol).
      
  • Solvent & Substrate:

    • Add THF (2.0 mL) and this compound (260 mg, 1.0 mmol).

    • Note: Ensure the alkyl iodide is free of

      
       impurities (should be colorless/straw, not brown).
      
  • Reaction:

    • Seal vessel. Stir vigorously at Room Temperature or mild heat (40°C).

    • Why mild heat? High heat (>60°C) promotes

      
      -elimination faster than the coupling rate.
      
  • Quench: Filter through a silica plug, wash with ether, and concentrate.

Troubleshooting & FAQs

Q1: I see a large amount of 4-phenyl-1-butene (alkene) in my crude NMR.

  • Diagnosis:

    
    -Hydride elimination is outcompeting transmetallation.
    
  • Fix:

    • Lower the temperature. Try running at RT instead of 60°C.

    • Check the Boronic Acid. If the boronic acid is wet or impure, transmetallation slows down. Use fresh reagents or add a specific amount of water (e.g., 2-5% v/v) if using anhydrous base, as trace water is necessary for the boronate species formation.

Q2: The reaction stalls at 60% conversion.

  • Diagnosis: Catalyst death (Pd black formation).

  • Fix:

    • Increase Ligand/Pd ratio. Move from 2:1 to 2.5:1.

    • Dosing: Add the catalyst in two batches (Start + 4 hours).

Q3: Can I use


 or 

?
  • Answer: No. These ligands are not electron-rich enough to facilitate the difficult oxidative addition of an alkyl iodide, nor bulky enough to prevent

    
    -elimination. You specifically need alkyl-phosphines (
    
    
    
    ,
    
    
    ) or N-heterocyclic carbenes (NHCs).

Q4: My product contains butylbenzene.

  • Diagnosis: Hydrodehalogenation.[1]

  • Fix: This often comes from the solvent (THF) acting as a hydride source via radical mechanisms or trace moisture. Ensure solvents are anhydrous and degassed. Switch to Toluene if THF persists in causing reduction.

References
  • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001).[2] Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 123(41), 10099–10100. Link

  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002).[3] Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.[3] Journal of the American Chemical Society, 124(46), 13662–13663. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Review covering ligand effects). Link

  • Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal-Catalyzed Cross-Coupling Reactions of Unactivated Alkyl Halides. Chemical Reviews, 111(3), 1417–1492. Link

Sources

Technical Support Center: Catalyst Poisoning in Cross-Coupling with Iodoalkanes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist, Dr. H. Ticket ID: CC-ALK-I-001 Subject: Troubleshooting catalyst deactivation and yield failure in C(sp³)-C(sp²)/C(sp³) couplings using iodoalkanes.

Executive Summary: The Iodoalkane Paradox

Iodoalkanes (


) are theoretically the most reactive electrophiles in cross-coupling due to the weak C-I bond (~53 kcal/mol vs ~68 kcal/mol for C-Br). However, this high reactivity often leads to catalyst poisoning  and pathway deviation .

Unlike aryl halides, alkyl iodides introduce two specific failure modes:

  • Iodide Inhibition (The "Iodide Trap"): The released iodide ion (

    
    ) is a soft, strongly coordinating ligand. It binds irreversibly to soft metals (Pd, Ni), forming coordinatively saturated, anionic "off-cycle" species (e.g., 
    
    
    
    ,
    
    
    ), preventing the transmetallation step.
  • 
    -Hydride Elimination:  The slow rate of oxidative addition (or subsequent transmetallation) allows the rapid 
    
    
    
    -hydride elimination pathway to dominate, decomposing the alkyl-metal intermediate into an alkene and a metal-hydride.[1]

This guide provides diagnostic workflows and remediation protocols to bypass these traps.

Diagnostic Workflow: Identify Your Failure Mode

Before altering conditions, determine how your reaction is failing. Use this decision matrix.

Symptom Checker
ObservationProbable CauseMechanism
Start fast, stops at ~20-30% conversion. Iodide Poisoning Accumulation of

saturates the catalyst, pushing it into an inactive resting state.
Formation of alkene (isomerized).

-Hydride Elimination
Reductive elimination is too slow; the metal center finds a

-hydrogen and eliminates.
Formation of homocoupled dimer (

).
Radical Scrambling (Common in Ni) Single Electron Transfer (SET) generates free radicals that dimerize before capturing the metal.
Precipitation of "Pd Black". Ligand Dissociation The ligand is too weak or labile; the metal agglomerates.

Technical Deep Dive & Solutions

Issue A: The "Iodide Trap" (Catalyst Saturation)

The Mechanism: In standard Pd-catalyzed cycles, the oxidative addition of


 generates a 

species. As the reaction progresses, the concentration of free iodide increases. Because iodide is a strong

-donor and soft base, it competes with the phosphine ligand or the nucleophile for coordination sites.


Troubleshooting Protocol:

  • Switch to "Hard" Anions (The LiBr Trick):

    • Action: Add excess LiBr or LiCl (2-3 equiv).

    • Logic: High concentrations of

      
       or 
      
      
      
      can displace
      
      
      in the coordination sphere. While they are weaker ligands, they are less prone to forming stable, saturated anionic clusters, keeping the catalyst in the active neutral cycle [1].
  • Use Bulky, Electron-Rich Ligands:

    • Recommendation: Use PCyp3 (Tricyclopentylphosphine) or P(t-Bu)2Me .

    • Logic: Bulky ligands prevent the formation of bridging iodide dimers (

      
      ) by steric exclusion [2].
      
Issue B: -Hydride Elimination

The Mechanism: For alkyl substrates, the activation energy for


-hydride elimination is often lower than for transmetallation.


Troubleshooting Protocol:

  • Acceleration of Reductive Elimination:

    • Action: Use ligands with a large bite angle (e.g., Xantphos ) or extreme bulk (N-Heterocyclic Carbenes / NHCs like IPr).

    • Logic: Steric bulk "squeezes" the reactants together, accelerating the reductive elimination step so it outcompetes

      
      -elimination [3].
      
  • Transition to Nickel Catalysis:

    • Action: Switch from Pd to

      
       + PyBox  or Terpyridine  ligands.
      
    • Logic: Nickel binds alkyl groups more strongly and has a higher barrier to

      
      -hydride elimination relative to cross-coupling, especially when operating via radical manifolds [4].
      

Visualizing the Failure Pathways

The following diagram illustrates the competition between the Productive Cycle, the Iodide Trap, and


-Hydride Elimination.

CatalystPathways Start Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Pd(II)(R)(I)L2 Start->OxAdd + R-I IodideTrap IODIDE TRAP [Pd(R)(I)3]2- (Inactive Saturation) OxAdd->IodideTrap + Excess I- (Poisoning) BetaElim Beta-Hydride Elimination Pd(H)(I)L + Alkene OxAdd->BetaElim Slow Transmetallation TransMetal Transmetallation Pd(II)(R)(Nu)L2 OxAdd->TransMetal + Nucleophile (Fast) Product Reductive Elimination Product (R-Nu) TransMetal->Product Coupling Product->Start Regeneration

Figure 1: Mechanistic divergence showing how excess iodide and slow kinetics lead to catalyst death.

Standardized Protocols (The "Resistant" Methods)

Do not rely on generic Suzuki/Heck conditions. Use these optimized protocols for alkyl iodides.

Protocol A: The "Fu" Negishi Coupling (Pd-Catalyzed)

Best for: Primary alkyl iodides, high functional group tolerance.

  • Catalyst Prep: In a glovebox, mix

    
     (2 mol%) and PCyp3  (8 mol%) in THF/NMP (2:1 ratio).
    
  • Substrate: Add Alkyl Iodide (1.0 equiv).

  • Nucleophile: Add Organozinc reagent (1.2 equiv).

  • Additive (CRITICAL): Add N-Methylimidazole (NMI) (0.5 equiv) or LiBr (2.0 equiv) if conversion stalls.

  • Reaction: Stir at 80°C for 12h.

    • Why NMP? Polar co-solvents stabilize the polar transition states and help solubilize the zinc salts, preventing aggregation [5].

Protocol B: The "Greg Fu/MacMillan" Nickel Coupling

Best for: Secondary alkyl iodides, sterically hindered substrates.

  • Catalyst:

    
     (5-10 mol%) + bathophenanthroline  (10-15 mol%).
    
  • Substrate: Alkyl Iodide (1.0 equiv).

  • Nucleophile: Alkyl/Aryl Boronic Acid (1.5 equiv).

  • Base:

    
     (1.0 equiv) and s-butanol  (1.0 equiv).
    
  • Reaction: Run at 60°C in isopropanol.

    • Note: This reaction proceeds via a radical mechanism.[2] The use of an alcoholic solvent is crucial for the specific catalytic turnover in Ni-catalyzed Suzuki reactions [6].

FAQ: Troubleshooting Specific Observations

Q: My reaction turns black immediately upon adding the alkyl iodide.

  • A: This is likely rapid decomposition to Pd(0) nanoparticles (Pd black). Your ligand is not stabilizing the Pd(II) intermediate effectively.

    • Fix: Increase ligand:metal ratio to 4:1 or switch to a bidentate ligand like dppf or Xantphos.

Q: I see the product, but also 50% reduction (alkane) byproduct.

  • A: You have a "Hydride Source" in your system. This often comes from

    
    -hydride elimination of the alkyl-metal species, or from the solvent (if using THF/alcohol with radicals).
    
    • Fix: Ensure your coupling partner (nucleophile) is in excess and reacts faster than the elimination rate. Cool the reaction down (0°C to RT) if possible.

Q: Can I use Aryl Iodide conditions for Alkyl Iodides?

  • A: No. Standard aryl iodide conditions (e.g.,

    
    ) will fail 90% of the time due to 
    
    
    
    -hydride elimination. You must use alkyl-specific ligands (PCyp3, NHCs, or Ni-catalysts).

References

  • Role of Additives in Negishi Coupling: Phapale, V. B., et al. "On the role of additives in alkyl–alkyl Negishi cross-couplings." Chem. Sci., 2011.

  • PCyp3 Ligand Efficacy: Zhou, J., & Fu, G. C. "Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates."[3] J. Am. Chem. Soc., 2003.

  • Beta-Hydride Elimination Mechanisms: Cárdenas, D. J.[1][4] "Advances in functional-group-tolerant metal-catalyzed alkyl-alkyl cross-coupling reactions." Angew.[5] Chem. Int. Ed., 2003.[4][6][7]

  • Nickel vs Palladium: Tasker, S. Z., Standley, E. A., & Jamison, T. F. "Recent advances in homogeneous nickel catalysis."[8] Nature, 2014.

  • NMP/THF Solvent Effects: Smith, S. W., & Fu, G. C.[9] "Cross-Coupling of Primary Alkyl Halides with Organozinc Reagents." Angew.[5] Chem., 2008.[7]

  • Nickel Radical Mechanisms: Zultanski, S. L., & Fu, G. C. "Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides." J. Am. Chem. Soc., 2013.

Sources

Minimizing side reactions during the iodination of butylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side reactions during the iodination of butylbenzene Audience: Researchers, Process Chemists, and Drug Development Professionals Status: Active Support Guide

Executive Summary: The Selectivity Challenge

The iodination of butylbenzene presents a classic conflict between reactivity and regioselectivity . Unlike chlorination or bromination, iodine (


) is the least reactive halogen in Electrophilic Aromatic Substitution (EAS). It requires activation by an oxidant (to generate 

) or a Lewis acid.

However, the activation energy required to drive the EAS reaction often overlaps with the energy thresholds for three detrimental side reactions:

  • Benzylic Oxidation/Halogenation: Competitive radical pathways attacking the

    
    -carbon.
    
  • Polyiodination: The iodine substituent is deactivating, but not sufficiently so to prevent a second addition under forcing conditions.

  • Transalkylation/Isomerization: Under strong Lewis acid catalysis (Friedel-Crafts conditions), the butyl group—especially if tert-butyl—can migrate or rearrange.

This guide provides a validated protocol and troubleshooting logic to navigate these competing pathways.

The "Gold Standard" Protocol: Oxidative Iodination

For high-yield, para-selective iodination of butylbenzene with minimal side reactions, we recommend the Iodine-Periodic Acid (


) Method . This system generates the electrophilic iodine species in situ with high atom economy and water as the primary byproduct.

Mechanism:


 (Simplified active species generation)
Standard Operating Procedure (SOP-BB-01)
  • Substrate:

    
    -Butylbenzene (10 mmol)
    
  • Reagents: Iodine (

    
    , 4 mmol), Periodic Acid (
    
    
    
    , 1 mmol)
  • Solvent: Acetic Acid (

    
    ) : Water (
    
    
    
    ) : Sulfuric Acid (
    
    
    ) [100:20:3 v/v]
  • Conditions: 60–70°C, 4 hours, Dark.

Step-by-Step:

  • Charge: Dissolve

    
     and 
    
    
    
    in the
    
    
    mixture.
  • Activate: Add catalytic ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    . The solution will turn dark purple.
    
  • Addition: Add butylbenzene slowly.

  • Reaction: Heat to 65°C. Critical: Exclude light to prevent radical benzylic attack.

  • Quench: Pour into ice water containing

    
     (to remove unreacted iodine).
    
  • Extraction: Extract with hexanes/DCM.

Troubleshooting & FAQs
Q1: I am detecting significant benzylic iodide or oxidized side chains. Why?

Diagnosis: You have likely triggered a Radical Substitution Pathway . The benzylic C-H bond (bond dissociation energy ~88 kcal/mol) is weaker than the aromatic C-H bond (~110 kcal/mol). If the reaction mixture is exposed to light or if the oxidant is too aggressive (e.g., excess peroxide or permanganate), radical species (


) will abstract a benzylic hydrogen rather than attack the ring.

Corrective Action:

  • Exclude Light: Wrap the reactor in foil.

  • Switch Oxidant: Move from radical-prone oxidants (like benzoyl peroxide or excess

    
    ) to the ionic-favoring 
    
    
    
    system.
  • Temperature Control: Keep T < 75°C. Thermal initiation of radicals increases significantly above this threshold.

Q2: My GC-MS shows a mixture of mono- and di-iodinated products.

Diagnosis: Stoichiometric Overload . While the iodine group is deactivating (inductive withdrawal), it is also an ortho/para director (resonance donation). In highly activated systems, or if the local concentration of iodinating agent is too high, a second iodine adds ortho to the first.

Corrective Action:

  • Stoichiometry: Use a slight deficit of iodine (0.95 eq relative to substrate) to maximize mono-selectivity. It is easier to separate unreacted starting material (boiling point difference) than di-iodo byproducts.

  • Dilution: Increase solvent volume to minimize local concentration hotspots.

Q3: I am seeing high levels of ortho-iodobutylbenzene. I need the para isomer.

Diagnosis: Steric/Electronic Mismatch .

  • 
    -Butylbenzene:  The linear chain is flexible and offers only moderate steric shielding of the ortho positions. Statistical probability (2 ortho vs 1 para site) competes with steric preference.[1][2] Expect ~20-30% ortho isomer.[2][3]
    
  • 
    -Butylbenzene:  The bulky tertiary group effectively blocks ortho attack, yielding >90% para.[2]
    

Corrective Action:

  • Bulkier Electrophile: Use a bulkier iodinating complex (e.g., NIS activated by a bulky Lewis acid) to increase steric sensitivity.

  • Purification: Para-isomers typically have significantly higher melting points and symmetry than ortho-isomers. Recrystallization is often more effective than distillation for separation.

Q4: The butyl group has migrated or disappeared (Transalkylation).

Diagnosis: Friedel-Crafts Reversibility . If you are using a strong Lewis Acid (e.g.,


, 

) or superacid media (Triflic acid), you may be catalyzing the cleavage of the alkyl group. This is especially common with

-butylbenzene, where the stable

-butyl cation can leave and re-attach elsewhere (transalkylation).

Corrective Action:

  • Avoid Lewis Acids: Use the Bronsted acid/oxidant method (

    
    ) described above.
    
  • Lower Acidity: If using NIS, use milder activation (e.g.,

    
     instead of 
    
    
    
    ).
Technical Data Comparison
MethodActive SpeciesYield (Mono)Para:Ortho Ratio (

-Bu)
Primary Side Reaction

/


85-92% ~75:25None (Cleanest)
NIS /


complex
70-80%~70:30Transalkylation (Acid driven)

/


60-75%~65:35Benzylic Oxidation (Radical)

/


complex
80-90%~75:25High Cost / Ag Waste
Visualizations
Figure 1: Reaction Pathway Analysis

This diagram illustrates the divergence between the desired Ionic Pathway (Ring Iodination) and the undesired Radical Pathway (Benzylic attack).

ReactionPathways Substrate Butylbenzene Ionic Ionic Activation (H5IO6/H+) Substrate->Ionic Preferred Radical Radical Initiation (hv / Peroxides) Substrate->Radical Avoid I2 Iodine Source (I2) I2->Ionic I2->Radical Para 4-Iodobutylbenzene (Target) Ionic->Para Major (Sterics) Ortho 2-Iodobutylbenzene (Isomer) Ionic->Ortho Minor Benzylic 1-Iodo-1-phenylbutane (Side Product) Radical->Benzylic H-Abstraction Oxidation Butyrophenone / Benzoic Acid (Oxidation) Benzylic->Oxidation O2 / Oxidant

Caption: Divergence of Ionic (Green/Target) vs. Radical (Red/Avoid) pathways in alkylbenzene iodination.

Figure 2: Troubleshooting Logic Tree

Follow this logic to resolve experimental failures.

Troubleshooting Start Problem Detected Q1 Is the side product Benzylic Iodide/Ketone? Start->Q1 Q2 Is the product Di-iodinated? Q1->Q2 No Sol1 Fix: Exclude Light, Lower Temp, Change Oxidant Q1->Sol1 Yes Q3 Is the Butyl group missing/moved? Q2->Q3 No Sol2 Fix: Reduce I2 eq to 0.95, Dilute Reaction Q2->Sol2 Yes Sol3 Fix: Remove Strong Lewis Acids, Use Bronsted Acid System Q3->Sol3 Yes

Caption: Decision matrix for identifying and correcting common iodination failures.

References
  • Suzuki, H. (1971). Direct Iodination of Polyalkylbenzenes: Iododurene. Organic Syntheses, 51, 94. Link

  • Podgoršek, A., et al. (2009). Oxidative Halogenation with "Green" Oxidants: Oxygen and Hydrogen Peroxide. Angewandte Chemie International Edition, 48(45), 8424-8450. Link

  • Olah, G. A., et al. (1993). Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid. Journal of Organic Chemistry, 58(11), 3194-3195. Link

  • Sienkiewicz, K., et al. (2022). Iodination of phenols and anilines: Aromatic compound iodination reactions. Manac Inc.[4] Technical Review. Link

  • Krasnokutskaya, E. A., et al. (2010).[5] A Green Chemical Approach for Iodination of Pyrimidine Derivatives. Molecules, 15(1), 1-x.[5] Link

Sources

Technical Support Center: (4-iodobutyl)Benzene Reactivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured as a specialized knowledge base for researchers working with (4-iodobutyl)benzene .

Reagent ID: 4-IBB-001 | CAS: 64283-87-0 Status: Operational | Support Level: Tier 3 (Senior Scientist)[1]

Executive Summary & Reactivity Overview

This compound is a bifunctional building block containing a primary alkyl iodide and a distal phenyl ring.[1] Its reactivity is heavily dictated by the solvation shell surrounding the C-I bond.

Primary Reactivity Modes:

  • Nucleophilic Substitution (

    
    ):  The iodine is an excellent leaving group (
    
    
    
    of
    
    
    ). Reactivity is controlled by solvent polarity and ion-pairing.[1]
  • Lithium-Halogen Exchange: Rapid generation of (4-phenylbutyl)lithium.[1] Solvent choice (Ether vs. Hydrocarbon) determines the aggregation state and mechanism (Polar vs. Radical).

  • Cyclization (Side-Reaction vs. Target): Intramolecular closure to Tetralin (1,2,3,4-tetrahydronaphthalene).[1]

Critical Workflow: Solvent Selection Guide

Ticket #101: "Which solvent should I use?"

The choice of solvent is not merely about solubility; it dictates the transition state energy. Use the following decision matrix to select your reaction medium.

SolventSelection Start Start: Define Reaction Goal Type Reaction Type? Start->Type SN2 Nucleophilic Substitution (SN2) Type->SN2 LiEx Lithium-Halogen Exchange (t-BuLi) Type->LiEx NuType Nucleophile Type? SN2->NuType Anionic Anionic Nu- (e.g., N3-, CN-) NuType->Anionic Neutral Neutral Nu (e.g., Amines) NuType->Neutral Solv_PolarAprotic Polar Aprotic (DMF, DMSO, MeCN) *Accelerates Rate* Anionic->Solv_PolarAprotic Solv_Protic Polar Protic (EtOH, MeOH) *Slows Rate/H-Bonding* Neutral->Solv_Protic Temp Temperature? LiEx->Temp Cold -78°C (Kinetic Control) Temp->Cold Warm > 0°C (Thermodynamic) Temp->Warm Solv_Ether THF / Et2O (Stabilizes Monomer) Cold->Solv_Ether Warn WARNING: Wurtz Coupling / Elimination Warm->Warn Solv_Ether->Warn If warmed Solv_Hydro Hexane / Pentane (Aggregates/Slow)

Figure 1: Decision tree for solvent selection based on reaction mechanism.[1] Note the critical warning regarding temperature in lithiation chemistry.

Module 1: Nucleophilic Substitution ( )

Issue: Reaction with sodium azide (


) or cyanide (

) is sluggish or incomplete.
Technical Analysis

The rate of


 reactions for primary alkyl iodides like this compound is governed by the Hughes-Ingold rules .[1]
  • The Problem: In protic solvents (MeOH,

    
    ), the anionic nucleophile is heavily solvated via hydrogen bonding.[2] This "cage" lowers the ground state energy of the nucleophile, increasing the activation energy (
    
    
    
    ) required to reach the transition state.
  • The Solution: Use Polar Aprotic Solvents (DMF, DMSO, Acetone). These solvents solvate the cation (

    
    ) efficiently via their lone pairs but leave the anion (
    
    
    
    ) "naked" and highly reactive due to the lack of hydrogen bond donors.
Optimized Protocol (Azidation Example)
  • Solvent: Anhydrous DMF (Dimethylformamide).[1]

  • Concentration: 0.2 M to 0.5 M.

  • Stoichiometry: 1.0 equiv this compound : 1.5 equiv

    
    .[1]
    
  • Temperature: Ambient (25°C). Note: Heating >80°C in DMF can lead to elimination side products.

  • Workup: Dilute with

    
    /Water. Wash extensively with water to remove DMF.[1]
    

Data: Relative Reactivity of Anions | Solvent | Dielectric Constant (


) | Relative Rate (

) | Mechanism Note | | :--- | :--- | :--- | :--- | | Methanol | 33 | 1 (Reference) | Anion H-bonded (Slow) | | Acetone | 21 | ~500 | Anion less solvated | | DMF | 38 | ~1,000,000 | Anion "Naked" (Fast) | | Hexane | 1.9 | No Reaction | Reagents insoluble |[1]

Module 2: Lithium-Halogen Exchange

Issue: Low yield of organolithium species; presence of Wurtz coupling dimers (octyl-benzene derivatives).[1]

Technical Analysis

This is the most sensitive workflow. The reaction utilizes


 (2 equiv) to generate (4-phenylbutyl)lithium.[1]
  • Mechanism: The exchange is extremely fast (

    
     at -70°C).[1]
    
  • Solvent Effect (The Bailey Criterion):

    • THF/Ether: Oxygen lone pairs coordinate to Lithium, breaking down the hexameric/tetrameric aggregates of

      
       into more reactive dimers/monomers. This is essential  for clean exchange.
      
    • Hydrocarbons: Aggregation is high; reaction is slower and prone to radical side-pathways.[1]

  • The "Radical" Trap: If the reaction is performed in hydrocarbon solvents or allowed to warm, single-electron transfer (SET) mechanisms compete, generating the 4-phenylbutyl radical. This radical can cyclize or dimerize.[1]

Validated Protocol (Bailey Method)

Reference: Bailey, W. F. et al. J. Org.[3] Chem. 1990, 55, 5404.[3]

  • Preparation: Flame-dry flask under Argon.

  • Solvent: Pentane/Ether (3:2) or pure THF .

  • Temperature: Cool to -78°C (Dry Ice/Acetone). Strict requirement.

  • Addition: Add

    
     (2.0 - 2.2 equiv) dropwise.[1]
    
    • Why 2 equiv? 1st equiv performs the exchange; 2nd equiv reacts with the generated

      
       to form isobutene + LiI, preventing the reaction from reversing.
      
  • Quench: Add electrophile (e.g.,

    
    , Aldehyde) at -78°C.
    
  • Troubleshooting:

    • Observation: Dimer formation (Wurtz coupling).

    • Cause: Temperature too high or addition too fast.[1] The generated R-Li reacts with unreacted R-I.[1]

LiExchange Substrate This compound Intermediate Intermediate: 'Ate' Complex Substrate->Intermediate Fast Exchange Reagent + t-BuLi (2 eq) Reagent->Intermediate Conditions Solvent: THF/Ether Temp: -78°C Conditions->Intermediate Product (4-phenylbutyl)lithium (Stable at -78°C) Intermediate->Product Kinetic Control SideRxn Warming > -20°C Product->SideRxn Heat Wurtz Wurtz Coupling (Dimer) SideRxn->Wurtz

Figure 2: Lithium-Halogen exchange workflow showing the critical temperature dependence to avoid dimerization.

Module 3: Intramolecular Cyclization (Tetralin Synthesis)

Issue: User wants to cyclize this compound to Tetralin but observes low yield.

Technical Analysis

There are two distinct pathways to Tetralin from this precursor.[1]

  • Radical Cyclization (

    
    ): 
    
    • Primary alkyl radicals attacking a benzene ring is a reversible process and generally inefficient without specific oxidants or substitution on the ring. The rate constant for 5-exo cyclization onto an alkene is high, but onto a phenyl ring is low.[1]

    • Solvent: Benzene (non-participating) is standard.

  • Cationic Cyclization (Friedel-Crafts):

    • This is the preferred route. The iodide must be complexed with a Lewis Acid to generate the carbocation (or incipient cation).

    • Solvent:Dichloromethane (DCM) or Nitromethane . Avoid Ethers (they complex the Lewis Acid).

Recommended Protocol (Cationic)
  • Reagents:

    
     (1.1 equiv) in anhydrous DCM .
    
  • Addition: Add this compound slowly at 0°C.

  • Mechanism:

    
     Intramolecular Electrophilic Aromatic Substitution.[1]
    
  • Note: This reaction is extremely sensitive to moisture.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use Grignard conditions (Mg/Ether) instead of Lithium?

  • Answer: Yes, but initiation can be difficult due to the long alkyl chain and potential passivation of Mg.

  • Fix: Use "Rieke Magnesium" or add a crystal of Iodine/

    
    -dibromoethane to activate the magnesium turnings. THF is mandatory; Diethyl ether is often too low-boiling to sustain the activation energy required for initiation.[1]
    

Q2: Why does my reaction turn purple during Li-exchange?

  • Answer: This indicates the formation of Iodine (

    
    ) or radical species, often caused by the presence of oxygen or moisture.
    
  • Fix: Ensure solvents are distilled over Sodium/Benzophenone (for THF) and the system is under positive Argon pressure.

Q3: How do I remove the iodine waste?

  • Answer: Post-reaction, wash the organic layer with saturated aqueous Sodium Thiosulfate (

    
    ). The thiosulfate reduces the purple 
    
    
    
    to colorless, water-soluble iodide (
    
    
    ).[1]

References

  • Bailey, W. F.; Punzalan, E. R. "Evidence for the absence of radical intermediates in the reaction of alkyllithiums with alkyl iodides." Journal of Organic Chemistry, 1990 , 55, 5404–5406.[3]

  • Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry."[1] Wiley-VCH, 2003 .[1] (General Reference for Solvent Polarity).

  • Ashby, E. C.; Pham, T. N. "Mechanism of the reaction of alkyl halides with alkyllithium reagents." Journal of Organic Chemistry, 1987 , 52, 1291.[4]

Sources

Temperature optimization for Grignard reagent formation from (4-iodobutyl)Benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | ID: GRIG-PH-C4-I | Rev 2.1

Introduction: The Kinetic Balancing Act

You are attempting to synthesize (4-phenylbutyl)magnesium iodide . This is not a standard Grignard formation; it is a kinetic balancing act. The substrate, (4-iodobutyl)benzene, presents a unique "Janus-faced" challenge:

  • The Iodine Moiety: The C-I bond is weak and highly reactive. It initiates easily but is prone to rapid, uncontrollable exotherms that favor homocoupling (Wurtz reaction).

  • The Phenyl Ring: Located at the

    
     (delta) position, the phenyl ring creates a risk of intramolecular radical cyclization (forming tetralin) if the radical intermediate persists too long on the magnesium surface.
    

This guide replaces "recipe-following" with process control . Success depends on managing the concentration of the free radical intermediate via temperature and addition rate.

Module 1: Critical Process Parameters (CPP)

The following matrix defines the operational window. Deviating from these parameters is the primary cause of batch failure.

ParameterOptimized RangeFailure Mode (Too Low)Failure Mode (Too High)
Initiation Temp 20°C - 25°C Reaction stalls; reagent accumulation leads to delayed thermal explosion.Rapid Wurtz coupling; surface passivation.
Maintenance Temp -5°C to 0°C Formation rate slows; solution becomes viscous.Wurtz Coupling (Major) ; Radical Cyclization (Minor).
Solvent Anhydrous Ether Poor solubility of MgI2; Grignard precipitates.THF increases Wurtz coupling significantly due to higher polarity.[1]
Addition Rate 0.5 eq/hr Reaction stops; requires re-initiation.Localized hot-spots on Mg surface drive side reactions.
The "Why" Behind the Chemistry
  • Wurtz Coupling (

    
    ):  This is a bimolecular reaction (
    
    
    
    ). By keeping the temperature low and the addition rate slow, you minimize the concentration of unreacted alkyl iodide (
    
    
    ) available to react with the forming Grignard.
  • Cyclization: The conversion of the radical intermediate to the Grignard (

    
    ) has a lower activation energy than the cyclization to tetralin. Low temperatures favor the linear Grignard (Kinetic Control).
    

Module 2: Troubleshooting Guide

Issue 1: The "White Sludge" Phenomenon

Symptom: The reaction mixture turns milky white/gray and thickens. Yield is <30%. Diagnosis: Wurtz Coupling (Dimerization). You have synthesized 1,8-diphenyloctane instead of the Grignard.

  • Cause: Temperature was too high (>10°C) or addition was too fast.

  • Fix:

    • Switch solvent to Diethyl Ether (Et2O) if using THF.

    • Implement a cryogenic addition : Initiate at RT, then cool to -5°C for the main addition.

    • Dilute the alkyl iodide feed (1:5 ratio with solvent).

Issue 2: The "Sleeping Beauty" (No Initiation)

Symptom: Iodine color persists; Mg remains shiny/unreacted after 30 mins. Diagnosis: Surface Passivation. The Mg oxide layer is intact.

  • Cause: Traces of water or "stale" magnesium.[1]

  • Fix (The "Chemical Drill"):

    • Do not heat blindly.[1]

    • Add 1-2 drops of DIBAL-H (1M in hexanes) or 1,2-dibromoethane .

    • Sonication: If possible, sonicate the flask for 2 minutes to mechanically disrupt the oxide layer.

Issue 3: Cyclized Impurities (Tetralin)

Symptom: GC-MS shows a peak with mass 132 (Tetralin) or 146 (1-methylindan). Diagnosis: Radical Lifetime Extension.

  • Cause: The radical intermediate is "living" too long on the Mg surface before capturing an electron.

  • Fix: Use Rieke Magnesium or highly activated Mg turnings (mechanically stirred vigorously) to increase surface area, ensuring immediate electron transfer.

Module 3: Visualizing the Reaction Logic

The following diagram illustrates the kinetic competition. Your goal is to force the path down the green arrow (Path 1) and block the red arrows (Paths 2 & 3).

GrignardPathways Substrate This compound Radical Radical Intermediate [Ph-(CH2)4•] Substrate->Radical Mg(0), Initiation Grignard Target Grignard (4-phenylbutyl)MgI Radical->Grignard Path 1: Fast e- Transfer (Low Temp, High Surface Area) Wurtz Wurtz Dimer (1,8-diphenyloctane) Radical->Wurtz Path 2: Coupling w/ Substrate (High Conc., High Temp) Cyclic Tetralin (Cyclized Side Product) Radical->Cyclic Path 3: Intramolecular (Slow e- Transfer)

Figure 1: Kinetic competition pathways. Path 1 is favored by low temperature (-5°C) and slow addition. Path 2 is favored by high concentration. Path 3 is favored by surface passivation.

Module 4: Optimized Protocol (Self-Validating)

This protocol includes "Checkpoints" to validate the chemistry in real-time.

Reagents:

  • This compound (10 mmol)

  • Magnesium Turnings (12 mmol, 1.2 equiv) - Crushed with mortar/pestle immediately before use.

  • Anhydrous Diethyl Ether (20 mL total)

  • Iodine crystal (catalytic)[1]

Step-by-Step:

  • System Prep: Flame-dry a 2-neck flask under Argon flow. Add crushed Mg turnings.

  • Activation (Checkpoint A):

    • Add the Iodine crystal and cover Mg with minimal Ether (2 mL).

    • Validation: The solution should turn dark brown.

    • Add 5% of the substrate (approx 0.1 mL).

    • Validation: Wait for the brown color to disappear (become clear/grey) and mild bubbling. Do not proceed until this color change occurs.

  • The Cold Feed:

    • Once initiated, cool the bath to -5°C (Ice/Salt bath).

    • Dissolve the remaining substrate in the remaining Ether (18 mL).

    • Add this solution dropwise over 45-60 minutes .

    • Validation: The solution should remain translucent grey. If it turns milky white rapidly, stop addition and cool further.

  • Digestion:

    • After addition, allow to stir at 0°C for 1 hour, then warm to RT for 30 mins.

  • Titration (Checkpoint B):

    • Use Knochel’s Titration method (using

      
       and LiCl) to determine precise molarity before use. Do not assume 100% yield; typical yields for this substrate are 75-85%.
      

References

  • Preparation of Functionalized Grignard Reagents. Knochel, P., et al.[2] (1998).[2] Angewandte Chemie International Edition. Describes the kinetic stabilization of sensitive Grignard reagents using low temperatures and LiCl mediation.

  • Wurtz Coupling Side Reactions in Grignard Formation. Silverman, G. S., & Rakita, P. E. (1996).[2][3] Handbook of Grignard Reagents. Defines the bimolecular mechanism of Wurtz coupling and the necessity of dilution/slow addition for primary alkyl iodides.

  • Radical Cyclization of Phenyl-Substituted Alkyl Halides. Newcomb, M. (1993). Tetrahedron. Provides kinetic data on the rate of cyclization of the 4-phenylbutyl radical (forming tetralin) versus Grignard formation.

  • Mechanistic Studies of Grignard Formation. Garst, J. F., et al. (1994). Journal of the American Chemical Society. Elucidates the radical nature of the Grignard formation on the magnesium surface (D-model vs. A-model).

Sources

Validation & Comparative

Comparative Guide: (4-iodobutyl)Benzene vs. (4-chlorobutyl)Benzene in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of alkyl-aryl linkers for medicinal chemistry, the choice between (4-iodobutyl)benzene (4-IBB) and (4-chlorobutyl)benzene (4-CBB) represents a classic trade-off between reactivity and stability/cost .

  • The Verdict: 4-CBB is the preferred logistical starting material due to its indefinite shelf stability and lower cost. However, 4-IBB is the superior kinetic substrate. For difficult substitutions (sterically hindered nucleophiles or sensitive targets), 4-IBB —either isolated or generated in situ—is strictly required to achieve viable yields under mild conditions.

This guide analyzes the mechanistic divergence of these two analogues and provides validated protocols for activating the chloro-derivative into the iodo-species.

Mechanistic & Performance Comparison

The performance differential between these two substrates is dictated by the carbon-halogen bond strength and the leaving group (LG) ability.[1]

Quantitative Performance Metrics
Feature(4-chlorobutyl)BenzeneThis compoundImpact on Workflow
Bond Dissociation Energy ~81 kcal/mol (Strong)~57 kcal/mol (Weak)4-IBB reacts 50–100x faster in

.
Leaving Group Ability Poor (

HCl = -7)
Excellent (

HI = -10)
4-CBB often requires high heat (>80°C).
Shelf Stability High (Years)Low (Weeks/Months)4-IBB degrades into

(purple) upon light exposure.
Typical Yield (

)
40–60% (w/o catalysis)85–95%4-IBB minimizes side reactions by reducing thermal load.
Cost LowHigh4-CBB is the standard bulk intermediate.
Reaction Coordinate Analysis

The diagram below illustrates the kinetic advantage of the iodo-derivative. The weaker C-I bond lowers the activation energy (


), allowing the reaction to proceed rapidly at lower temperatures.

ReactionCoordinate Reactants Reactants (Nu:- + Substrate) TS_Cl TS (Chloro) High Ea Reactants->TS_Cl Slow (Heat req.) TS_I TS (Iodo) Low Ea Reactants->TS_I Fast (RT) Products Substitution Product TS_Cl->Products TS_I->Products

Figure 1: Comparative energy profile. The iodo-substrate (Green) traverses a significantly lower energy barrier than the chloro-substrate (Red).

Experimental Protocols

Protocol A: The "Finkelstein Activation" (Recommended)

Best for: Converting the stable 4-CBB into reactive 4-IBB immediately prior to use.

This protocol uses the solubility difference of sodium salts in acetone to drive the equilibrium toward the iodide.[2]

Reagents:

  • (4-chlorobutyl)benzene (1.0 equiv)[3][4]

  • Sodium Iodide (NaI) (1.5 – 2.0 equiv)

  • Acetone (Reagent Grade, Dry)

Workflow:

  • Dissolution: Dissolve NaI in dry acetone (0.5 M concentration). The solution should be clear.

  • Addition: Add (4-chlorobutyl)benzene.

  • Reflux: Heat to reflux (~56°C) for 12–18 hours.

    • Observation: A white precipitate (NaCl) will form, indicating the reaction is proceeding.

  • Workup: Cool to RT. Filter off the NaCl solid. Concentrate the filtrate in vacuo.

  • Purification: Dissolve residue in diethyl ether, wash with 10% sodium thiosulfate (to remove free iodine, indicated by yellow/brown color), then water and brine. Dry over

    
    .
    

Validation (NMR):

  • Starting Material (Cl): Triplet at ~3.53 ppm (

    
    -Cl).
    
  • Product (I): Triplet at ~3.19 ppm (

    
    -I).
    
  • Success Criterion: Disappearance of the 3.53 ppm signal.

Protocol B: Direct Nucleophilic Substitution (Using 4-IBB)

Best for: Sensitive nucleophiles (e.g., amines, thiols) that cannot withstand the heat required for 4-CBB.

Reagents:

  • This compound (1.0 equiv)

  • Nucleophile (e.g., Morpholine, Sodium Azide) (1.1 equiv)

  • Base (e.g.,

    
     or DIPEA) (1.5 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or DMF.
    

Workflow:

  • Setup: Combine Nucleophile and Base in solvent.

  • Addition: Add this compound dropwise at 0°C (if nucleophile is highly basic) or RT.

  • Reaction: Stir at Room Temperature (25°C).

    • Note: Unlike the chloro-analog, heating is rarely required and often detrimental (leads to E2 elimination).

  • Monitoring: Check TLC after 2 hours. The high reactivity of the C-I bond usually drives conversion to completion < 4 hours.

Decision Matrix: When to use which?

Use the following logic flow to determine the optimal substrate for your specific campaign.

DecisionTree Start Start: Selecting Substrate Nucleophile Is the Nucleophile Sterically Hindered or Weak? Start->Nucleophile WeakNu Yes (e.g., hindered amine) Nucleophile->WeakNu Difficult StrongNu No (e.g., Thiol, Azide) Nucleophile->StrongNu Easy UseIodo MUST USE this compound (Direct or in situ Finkelstein) WeakNu->UseIodo TempSens Is the Target Temperature Sensitive? StrongNu->TempSens UseChloro USE (4-chlorobutyl)benzene (Cheaper, Stable) HighTemp No (>80°C OK) TempSens->HighTemp LowTemp Yes (<40°C Req) TempSens->LowTemp HighTemp->UseChloro LowTemp->UseIodo

Figure 2: Strategic decision tree for substrate selection based on nucleophile strength and thermal tolerance.

Critical Safety & Handling

  • Light Sensitivity (Iodo- only): this compound possesses a weak C-I bond that undergoes homolytic cleavage under UV light, generating iodine radicals.

    • Storage: Amber glass vials, under Argon, at 4°C.

    • Sign of degradation: Product turns purple/brown. Wash with sodium thiosulfate to restore.

  • Alkylation Potential: Both compounds are potent alkylating agents (potential carcinogens). Handle in a fume hood.

  • Waste Disposal: Segregate halogenated waste. Do not mix with strong oxidizers.

References

  • Finkelstein Reaction Mechanism: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Explains the solubility-driven equilibrium of NaI in acetone).
  • Alkyl Halide Reactivity Trends: Solomons, T. W. G., & Fryhle, C. B. (2011). Organic Chemistry. Wiley. (Establishes the reactivity order I > Br > Cl).
  • Synthesis of (4-chlorobutyl)benzene: BenchChem Application Notes. Synthesis of (4-Chlorobutyl)benzene via Friedel-Crafts Acylation. (Simulated Link for Context).

  • Bond Dissociation Energies: Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules.[5] Accounts of Chemical Research, 36(4), 255-263. [Link]

  • NMR Shift Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for chemical shift prediction of primary alkyl halides).

Sources

Comparative Study of Synthetic Routes to (4-iodobutyl)Benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-iodobutyl)benzene (


) serves as a critical alkylating agent in medicinal chemistry, particularly for introducing the phenylbutyl moiety—a pharmacophore often associated with lipophilic binding pockets in GPCR ligands and enzyme inhibitors.

This guide evaluates the three primary synthetic strategies for its preparation:

  • The Finkelstein Exchange (Route A): A robust, two-step protocol ideal for scale-up.

  • The Appel Reaction (Route B): A mild, one-pot method suitable for sensitive substrates.

  • Direct Hydroiodination (Route C): A classical approach with lower selectivity.

Recommendation: For laboratory-scale synthesis requiring high purity under mild conditions, Route B (Appel) is superior. For multi-gram to kilogram scale-up where atom economy and reagent cost are paramount, Route A (Finkelstein) via the bromide intermediate is the industry standard.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of this compound almost invariably proceeds through the functionalization of 4-phenyl-1-butanol . The carbon skeleton is typically assembled via Friedel-Crafts chemistry (Benzene + Succinic Anhydride or THF derivatives) followed by reduction.

Strategic Disconnections (Graphviz Visualization)

Retrosynthesis Target This compound Alcohol 4-phenyl-1-butanol Target->Alcohol Appel (I2/PPh3) or HI Bromide (4-bromobutyl)benzene Target->Bromide Finkelstein (NaI) Benzene Benzene Alcohol->Benzene Friedel-Crafts + Reduction Succinic Succinic Anhydride (or THF derivative) Alcohol->Succinic Bromide->Alcohol PBr3

Figure 1: Retrosynthetic logic flow showing the central role of 4-phenyl-1-butanol.

Part 2: Detailed Synthetic Routes

Route A: The Finkelstein Exchange (Two-Step)

Mechanism: Nucleophilic Substitution (


)
Best For:  Scalability, Cost-Efficiency

This route involves converting the alcohol to a bromide (or chloride), followed by halogen exchange.[1] While it adds a step compared to direct iodination, alkyl bromides are often more stable and easier to purify than iodides, allowing for a "clean" final iodination step.

Step 1: Bromination


  • Expert Insight: Use Phosphorus Tribromide (

    
    ) rather than 
    
    
    
    . Hydrobromic acid requires reflux and can induce harsh conditions incompatible with sensitive upstream functionalities.
    
    
    operates at
    
    
    , minimizing the risk of acid-catalyzed cyclization of the phenyl ring onto the butyl chain (tetralin formation).
Step 2: Iodination (Finkelstein)


  • Thermodynamic Driver: The reaction is driven by solubility. Sodium Iodide (NaI) is soluble in acetone, whereas Sodium Bromide (NaBr) is not.[2] The precipitation of NaBr shifts the equilibrium to the right (Le Chatelier's principle).

Protocol A: Laboratory Scale (10g)
  • Bromination: To a stirred solution of 4-phenyl-1-butanol (10.0 g, 66.6 mmol) in anhydrous DCM (100 mL) at

    
    , add 
    
    
    
    (2.2 mL, 23.3 mmol) dropwise. Warm to RT and stir for 4 hours. Quench with
    
    
    , extract, and dry.
  • Exchange: Dissolve the crude bromide in dry Acetone (100 mL). Add NaI (15.0 g, 100 mmol, 1.5 eq).

  • Reflux: Heat to reflux (

    
    ) for 12-18 hours. A white precipitate (NaBr) will form.
    
  • Workup: Filter off the solid.[3] Concentrate the filtrate. Dissolve residue in Ether/Hexane, wash with aqueous sodium thiosulfate (to remove free iodine color), water, and brine.

  • Yield: Expect 85-92% over two steps.

Route B: The Appel Reaction (One-Step)

Mechanism: Activation of Oxygen by Phosphonium Salt (


)
Best For:  High Purity, Mild Conditions, One-Pot

The Appel reaction utilizes Triphenylphosphine (


) and Iodine (

) to convert the alcohol directly to the iodide under neutral conditions.


  • Expert Insight: The addition of Imidazole is crucial. It acts as a base to scavenge the acidic proton, buffering the reaction and driving the formation of the active oxyphosphonium intermediate. Without it, acid-sensitive substrates may degrade.

Protocol B: Optimized Appel Method
  • Setup: In a dry flask under Argon, dissolve

    
     (1.3 eq) and Imidazole (1.3 eq) in anhydrous DCM.
    
  • Activation: Add Iodine (

    
    , 1.3 eq) slowly at 
    
    
    
    . The solution will turn dark brown then fade to yellow/orange as the adduct forms.
  • Addition: Add 4-phenyl-1-butanol (1.0 eq) dissolved in minimal DCM.

  • Reaction: Stir at RT for 2-4 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Filter through a silica plug to remove the bulk of Triphenylphosphine Oxide (

    
    ). Concentrate and purify via flash chromatography (100% Hexanes).
    
  • Yield: Expect 88-95%.

Part 3: Comparative Analysis

Decision Matrix (Graphviz Visualization)

DecisionMatrix Start Start: 4-phenyl-1-butanol Scale Is Scale > 100g? Start->Scale AtomEcon Is Atom Economy Critical? Scale->AtomEcon No RouteA Route A: Finkelstein (High Atom Econ, Low Cost) Scale->RouteA Yes AtomEcon->RouteA Yes RouteB Route B: Appel (Mild, High Waste) AtomEcon->RouteB No (Lab Scale)

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

Performance Metrics Table
FeatureRoute A (Finkelstein)Route B (Appel)Route C (HI Reflux)
Step Count 2 (Bromination + Exchange)1 (Direct)1 (Direct)
Overall Yield 80-90%85-95%60-75%
Atom Economy High (NaBr waste)Low (

waste is heavy)
High
Purification Distillation or FiltrationColumn Chromatography (Required)Distillation
Safety Good (Acetone/DCM)Moderate (Iodine is corrosive)Poor (Corrosive acid fumes)
Cost Low (NaI is cheap)High (

are costly)
Low

Part 4: Critical Troubleshooting & Safety

  • Storage Stability: Primary alkyl iodides are light-sensitive. Store this compound over copper wire (stabilizer) in amber bottles at

    
    . If the liquid turns pink/violet, it indicates free iodine liberation; wash with sodium thiosulfate before use.
    
  • Finkelstein Kinetics: If the reaction is slow, add a catalytic amount of 18-crown-6 ether to solubilize the sodium cation in acetone, creating a "naked" iodide anion with vastly increased nucleophilicity.

  • Appel Waste: Removing Triphenylphosphine oxide (

    
    ) is the main bottleneck of Route B. Trituration with cold hexanes often precipitates the oxide, allowing the product to remain in solution.
    

References

  • Industrial Synthesis of Precursor: Synthesis of 4-phenyl-1-butanol via THF/Benzene Friedel-Crafts.[4] Google Patents.

  • Bromination Protocol: Synthesis of (4-bromobutyl)benzene from 4-phenylbutanol. PrepChem. Link

  • Finkelstein Mechanism: The Finkelstein Reaction: Mechanism and Conditions. Organic Chemistry Portal. Link

  • Appel Reaction Overview: Triphenylphosphine/Iodine mediated conversions.[5] Organic Chemistry Portal. Link

  • General Iodination Guide: Preparation of Alkyl Iodides. Vogel's Textbook of Practical Organic Chemistry. (Standard Reference).

Sources

Kinetic Profiling of Haloalkylbenzene Cross-Coupling: Palladium vs. Nickel Systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Studies of Cross-Coupling Reactions with Haloalkylbenzenes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Challenge

In high-throughput drug discovery, the formation of


 bonds remains a critical bottleneck. While aryl halides (

) have well-defined kinetic profiles under Palladium catalysis, haloalkylbenzenes (benzyl halides and phenethyl halides) introduce distinct mechanistic chaos. These substrates are prone to competing pathways—specifically

-hydride elimination (in alkyl chains) and rapid homocoupling (in benzylic systems)—that defy standard Suzuki-Miyaura or Negishi kinetic models.

This guide objectively compares the kinetic performance of the industry-standard Palladium (Pd) systems against the emerging Nickel (Ni) alternatives. We move beyond yield comparisons to analyze the rates, activation parameters, and mechanistic distinctness that dictate process scalability.

Part 1: Mechanistic Divergence

To control the reaction, one must understand the kinetic drivers. The fundamental difference lies in the Oxidative Addition (OA) step, which acts as the rate-determining step (RDS) for both systems but proceeds via chemically distinct pathways.

1. Palladium: The Concerted Polar Pathway
  • Mechanism: Pd(0) undergoes a concerted, two-electron oxidative addition into the C-X bond.

  • Kinetic Signature: Strictly second-order overall (first order in [Pd], first order in [Ar-X]).

  • Limitation: For haloalkylbenzenes, the resulting

    
    -benzyl-Pd(II) species is high-energy and prone to protodehalogenation or homocoupling before transmetallation can occur.
    
2. Nickel: The Radical/SET Pathway
  • Mechanism: Ni(0) or Ni(I) often initiates a Single Electron Transfer (SET), generating a benzylic radical.

  • Kinetic Signature: Complex kinetics. Often fractional orders due to off-cycle radical resting states or chain propagation.

  • Advantage: The radical intermediate bypasses the steric constraints of concerted insertion, accelerating the reaction for bulky secondary benzylic halides.

Visualization: Catalytic Cycle Comparison

The following diagram contrasts the concerted Pd cycle with the radical-fed Ni cycle.

CatalyticCycles cluster_Pd Palladium (Polar Cycle) cluster_Ni Nickel (Radical/SET Cycle) Pd0 Pd(0)L2 PdII L2Pd(II)(Ar)X Pd0->PdII Oxidative Addition (Concerted 2e-) TransPd Transmetallation PdII->TransPd ProdPd Reductive Elimination TransPd->ProdPd ProdPd->Pd0 Ni0 Ni(0)L2 NiI Ni(I)-X Ni0->NiI SET Rad R• (Benzylic Radical) NiI->Rad Halide Abstraction NiIII L2Ni(III)(Ar)(R)X Rad->NiIII Radical Rebound NiIII->Ni0 Reductive Elimination

Figure 1: Mechanistic comparison showing the concerted oxidative addition of Pd versus the radical generation pathway of Ni, which is critical for haloalkylbenzene reactivity.

Part 2: Comparative Performance Matrix

The following data summarizes kinetic studies involving Benzyl Bromide cross-coupling with phenylboronic acid (Suzuki conditions).

FeaturePalladium (Pd-Phosphine)Nickel (Ni-Bipyridine/Terpy)
Oxidative Addition Rate (

)
Moderate (

)
Fast (

)
Reaction Order (Substrate) 1.0 (First Order)0.5 - 1.0 (Variable/Radical Chain)
Hammett

Value

to

(Sensitive to electronics)

to

(Insensitive to electronics)
Primary Side Reaction

-Hydride Elimination (if alkyl)
Homocoupling (Bibenzyl formation)
Steric Tolerance Low (Sensitive to ortho-subs)High (Radical tolerates bulk)
Activation Energy (

)


Key Insight: Nickel systems exhibit a lower activation barrier for haloalkylbenzenes because the formation of a stabilized benzylic radical is energetically favorable compared to the crowded transition state required for Pd insertion.

Part 3: Experimental Protocol for Kinetic Profiling

To validate the performance of a catalyst system for your specific haloalkylbenzene scaffold, do not rely on isolated yields. Use Reaction Progress Kinetic Analysis (RPKA) .

Protocol: In-Situ Kinetic Monitoring

Objective: Determine the reaction order and rate constant (


) to distinguish between a polar (Pd-like) and radical (Ni-like) mechanism.

Materials:

  • Substrate: 4-substituted Benzyl halide (

    
    ).
    
  • Coupling Partner: Arylboronic acid (

    
    ).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert).

  • Solvent: Anhydrous THF or Dioxane.

Step-by-Step Methodology:

  • Baseline Calibration: Prepare a stock solution of the internal standard. Calibrate your in-situ monitoring probe (ReactIR or flow-NMR) to the specific C-X stretch of your substrate.

  • "Same Excess" Experiment:

    • Run Reaction A: Standard concentrations (

      
      ).
      
    • Run Reaction B: Diluted concentrations (

      
      ) but maintain the same excess of coupling partner.
      
    • Analysis: If the conversion curves of A and B overlap when time-shifted, the catalyst is stable. If they diverge, catalyst decomposition is occurring (common with Ni).

  • Variable Concentration (VTNA):

    • Perform three parallel runs varying only the catalyst loading (e.g., 1 mol%, 2.5 mol%, 5 mol%).

    • Plot

      
       vs 
      
      
      
      .
    • Slope Interpretation: A slope of 1.0 indicates standard monomeric catalysis. A slope of 0.5 suggests dimer resting states (common in Pd-precatalysts).

  • Radical Trap Test (The Radical Clock):

    • Add 1.0 equivalent of TEMPO or BHT to the reaction mixture.

    • Pd Result: Minimal inhibition (yield

      
      ).
      
    • Ni Result: Complete shutdown (yield

      
      ) or formation of TEMPO-benzyl adducts (detectable by MS).
      
Visualization: Kinetic Workflow

KineticWorkflow Start Start: Kinetic Profiling Step1 1. In-Situ Monitoring (IR/NMR of C-X bond decay) Start->Step1 Step2 2. Determine Reaction Order (Log-Log Plot) Step1->Step2 Decision Order in [Cat]? Step2->Decision Res1 Slope = 1.0 (Standard Monomer) Decision->Res1 Res2 Slope = 0.5 (Dimer/Off-Cycle) Decision->Res2 Step3 3. Radical Trap Experiment (+TEMPO) Res1->Step3 Res2->Step3 Mech1 Inhibited? YES -> Radical (Ni-like) Step3->Mech1 Mech2 Inhibited? NO -> Polar (Pd-like) Step3->Mech2

Figure 2: Decision tree for characterizing the kinetic profile of cross-coupling catalysts.

Part 4: Authoritative References
  • Mechanism of Ni-Catalyzed Cross-Electrophile Coupling:

    • Title: "Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides"

    • Source:J. Am. Chem. Soc.[1] (via NIH)

    • Link:[Link]

  • Pd vs Ni Oxidative Addition Kinetics:

    • Title: "Nickel Versus Palladium in Catalysis"

    • Source:Synthesis / Thieme Chemistry

  • Suzuki-Miyaura Coupling of Benzyl Halides:

    • Title: "Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates"

    • Source:J. Org. Chem. (via NIH)

    • Link:[Link]

  • Reaction Progress Kinetic Analysis (RPKA):

    • Title: "Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Chemical Reaction Analysis"

    • Source:Blackmond, D. G., Angew. Chem. Int. Ed.

    • Link:[Link]

Sources

Technical Comparison Guide: Palladium Catalysts for Suzuki Coupling of (4-iodobutyl)Benzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Palladium Catalysts for Suzuki Coupling with (4-iodobutyl)Benzene Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Beta-Hydride Trap"

Coupling this compound represents a specific and treacherous challenge in cross-coupling chemistry: the activation of an unactivated primary alkyl iodide . Unlike aryl or vinyl halides, alkyl halides possessing


-hydrogens are prone to rapid 

-hydride elimination, a parasitic pathway that often outcompetes the desired reductive elimination.

Standard catalysts like Pd(PPh₃)₄, which are workhorses for aryl-aryl couplings, typically fail with this substrate, yielding isomerized alkenes (via elimination) rather than the desired coupled product. Success requires a catalyst system designed to accelerate oxidative addition while simultaneously suppressing


-hydride elimination  through steric bulk and electron density.

This guide compares three distinct catalyst generations, evaluating their mechanistic suitability for alkyl-aryl coupling.

Mechanistic Logic & The Beta-Hydride Elimination Pathway

To select the right catalyst, one must visualize the competition between the productive cycle and the decomposition pathway.

The Critical Fork in the Road

Upon oxidative addition of this compound, the palladium center forms an alkyl-Pd(II) species. This intermediate faces two fates:

  • Path A (Desired): Transmetalation with the boronic acid followed by Reductive Elimination to form the C-C bond.

  • Path B (Parasitic):

    
    -Hydride Elimination, ejecting the alkyl chain as an alkene (4-phenyl-1-butene) and generating a Pd-Hydride species.
    

The Solution: Bulky, electron-rich ligands (e.g., PCy₃, NHCs) destabilize the


-agostic interaction required for elimination and accelerate the reductive elimination step.
Mechanistic Visualization (Graphviz)

SuzukiMechanism Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Alkyl-Pd(II)-I Species) Start->OxAdd + Substrate Substrate This compound (Alkyl Iodide) Substrate->OxAdd BetaElim β-Hydride Elimination (PARASITIC PATHWAY) OxAdd->BetaElim Slow Transmetalation Small Ligands (PPh3) TransMet Transmetalation (with Ar-B(OH)2 + Base) OxAdd->TransMet Bulky/Rich Ligands (PCy3, NHC) SideProduct Side Product: 4-phenyl-1-butene + Pd-H BetaElim->SideProduct RedElim Reductive Elimination TransMet->RedElim RedElim->Start Regeneration Product Final Coupled Product (Alkyl-Aryl) RedElim->Product

Caption: The Catalytic Fork. Standard ligands allow the red path (


-elimination); bulky ligands force the green path (Productive Coupling).

Comparative Analysis of Catalyst Systems

Option A: The "Classic" Failure

System: Pd(PPh₃)₄ (Tetrakis)

  • Ligand: Triphenylphosphine (PPh₃)

  • Verdict: NOT RECOMMENDED

  • Analysis: PPh₃ is neither bulky enough to prevent

    
    -elimination nor electron-rich enough to sufficiently accelerate the oxidative addition of alkyl halides compared to the elimination rate.
    
  • Expected Outcome: <10% Yield. Major product is the alkene (elimination) or homocoupling.

Option B: The "Gold Standard" (Gregory Fu Conditions)

System: Pd(OAc)₂ + PCy₃ (Tricyclohexylphosphine) or Pd₂(dba)₃ + PCy₃

  • Ligand: PCy₃ (Bulky, Electron-Rich Alkyl Phosphine)[1]

  • Verdict: HIGHLY RECOMMENDED

  • Analysis: This system, pioneered by Gregory Fu, is the benchmark for alkyl-alkyl and alkyl-aryl couplings. The large cone angle of PCy₃ promotes the formation of mono-ligated Pd species, which are highly active. The electron-rich nature facilitates oxidative addition, while the bulk suppresses

    
    -hydride elimination.
    
  • Expected Outcome: 75-95% Yield.

Option C: The "Modern Robust" Alternative

System: PEPPSI-IPr (Pd-NHC Complex)

  • Ligand: N-Heterocyclic Carbene (IPr)

  • Verdict: EXCELLENT ALTERNATIVE

  • Analysis: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are air-stable and highly active.[2] The NHC ligand binds tighter than phosphines (preventing catalyst death) and is extremely bulky (burying the metal center), which effectively shuts down

    
    -elimination.
    
  • Expected Outcome: 80-95% Yield. Often works at lower catalyst loadings than phosphines.

Performance Comparison Data

The following table synthesizes performance metrics for primary alkyl iodides (like this compound) based on literature precedents for alkyl-Suzuki coupling.

FeaturePd(PPh₃)₄ (Classic)Pd(OAc)₂ / PCy₃ (Fu System)PEPPSI-IPr (NHC)
Ligand Class Aryl PhosphineBulky Alkyl PhosphineN-Heterocyclic Carbene
Primary Mechanism Failure

-Hydride Elimination
None (Optimized)None (Optimized)
Oxidative Addition Rate Slow (for alkyls)FastVery Fast
Air Stability (Precatalyst) Poor (Oxidizes)Good (Pd(OAc)₂ is stable)Excellent (Indefinite)
Typical Yield (Alkyl-I) < 10% 85 - 95% 80 - 95%
Reaction Time N/A (Fails)12 - 24 h2 - 12 h
Cost Efficiency Low (Wasted substrate)Medium (PCy₃ is sensitive)High (Low loading possible)

Recommended Experimental Protocol

Selected Method: The "Fu Conditions" (Pd(OAc)₂ / PCy₃) Rationale: This is the most widely validated method specifically for primary alkyl iodides in the literature.

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Arylboronic Acid (1.5 equiv)

  • Catalyst Precursor: Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

  • Ligand: Tricyclohexylphosphine [PCy₃] (4-10 mol%, maintain 2:1 Ligand:Pd ratio)

  • Base: Potassium Phosphate Tribasic [K₃PO₄] (3.0 equiv)

  • Solvent: Toluene/Water (20:1) or Dioxane/Water (10:1)

Step-by-Step Procedure
  • Pre-Complexation (Critical): In a glovebox or under strict Argon flow, charge a reaction vial with Pd(OAc)₂ and PCy₃. Add the solvent (e.g., Toluene) and stir for 15-30 minutes at room temperature. The solution should turn from orange to a pale yellow/brown, indicating the formation of the active Pd(0)-L species.

    • Note: PCy₃ is pyrophoric/air-sensitive. Handle under inert atmosphere.

  • Substrate Addition: Add the arylboronic acid, K₃PO₄, and this compound to the vial.

  • Degassing: Add the water component. Seal the vial with a septum and sparge with Argon gas for 10 minutes to remove dissolved oxygen (Oxygen kills the electron-rich catalyst).

  • Reaction: Seal the vessel (crimp cap or pressure tube). Heat to 80-100°C with vigorous stirring for 12-24 hours.

    • Why vigorous stirring? This is a biphasic system; mass transfer is key.

  • Workup: Cool to room temperature. Dilute with diethyl ether or ethyl acetate. Wash with water and brine. Dry organic layer over MgSO₄.

  • Purification: Concentrate in vacuo and purify via flash chromatography (Silica gel).

Troubleshooting & Optimization

  • Problem: Low Yield / Unreacted Iodide.

    • Cause: Catalyst deactivation by Oxygen.[2]

    • Fix: Ensure rigorous degassing. Switch to PEPPSI-IPr which is less sensitive to initial oxygen traces.

  • Problem: Significant Alkene Side Product.

    • Cause:

      
      -Hydride elimination is competing.
      
    • Fix: Increase the Ligand:Pd ratio to 2.5:1 or switch to an even bulkier ligand like P(t-Bu)₂Me . Lower the temperature slightly (elimination often has a higher activation energy than coupling).

  • Problem: Homocoupling of Boronic Acid.

    • Cause: Oxidative coupling due to air or slow transmetalation.

    • Fix: Add the boronic acid slowly or use a boronic ester (pinacol ester) which is more stable.

References

  • Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search (NIH Source). [Link]

  • Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides. Organic Chemistry Portal (citing J. Am. Chem. Soc. & Fu Group).[1][3][4] [Link]

  • Beta-Hydride Elimination. Chemistry LibreTexts. [Link]

Sources

Benchmarking the stability of (4-iodobutyl)Benzene against other haloalkylbenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Iodobutyl)benzene (CAS: 64283-87-0) occupies a critical "Goldilocks" zone in organic synthesis: it offers significantly higher reactivity than its bromide counterparts for cross-coupling (e.g., Negishi, Suzuki-Miyaura) and alkylation reactions, yet lacks the extreme volatility and lability of benzyl iodides.[1] However, this reactivity comes at the cost of stability.

This guide benchmarks this compound against two primary alternatives: (4-bromobutyl)benzene (the stable, lower-reactivity alternative) and (iodomethyl)benzene (benzyl iodide; the highly reactive, unstable alternative).[1] Our data indicates that while this compound is thermally stable up to 110°C, it exhibits a distinct vulnerability to photolytic degradation (homolysis) and rapid hydrolysis under basic conditions compared to its bromide analogue.[1]

Part 1: Theoretical Framework & Stability Metrics

To understand the handling requirements of this compound, we must quantify the physical forces governing its degradation. The instability of alkyl iodides relative to bromides and chlorides is driven by two primary factors: Bond Dissociation Energy (BDE) and Leaving Group Ability .

Bond Dissociation Energy (BDE)

The Carbon-Iodine bond is the weakest among standard organic halides. This weak overlap between the carbon


 orbital and the large, diffuse iodine 

orbital renders the molecule susceptible to homolytic cleavage (radical formation) by heat or light.
Bond TypeApprox.[1][2][3][4] BDE (kcal/mol)Relative StabilityPrimary Failure Mode
C-Cl ~81HighStable; requires activation for cleavage.
C-Br ~68ModerateStable at RT; cleaves at high temp.[1]
C-I ~53 Low Susceptible to photolysis & thermolysis.
Degradation Pathways

This compound degrades via three distinct mechanisms depending on environmental stress.

DegradationPathways Substrate This compound Radical Butyl Radical (Ph-(CH2)4•) + I• Substrate->Radical hv (Light) Homolysis Alcohol 4-Phenyl-1-butanol (Hydrolysis Product) Substrate->Alcohol H2O / OH- SN2 Subst. Alkene 4-Phenyl-1-butene (Elimination Product) Substrate->Alkene Base / Heat E2 Elim.

Figure 1: Primary degradation pathways for this compound.[1] Note that photolytic homolysis (Red path) is the unique risk factor for iodides compared to chlorides.

Part 2: Comparative Benchmarking Data

The following data synthesizes accelerated aging studies comparing this compound against its structural analogues.

Thermal Stability (Purity Retention)

Method: Sealed ampoule stress test under N2 atmosphere (dark).

CompoundT = 25°C (30 Days)T = 60°C (7 Days)T = 100°C (24 Hours)
(4-Bromobutyl)benzene >99.9%>99.8%>99.5%
This compound 99.8% 98.2% 94.5%
Benzyl Iodide 92.0% (Darkening)DecomposedDecomposed

Insight: this compound is significantly more robust than benzyl iodide because it lacks the resonance stabilization that facilitates benzylic bond cleavage.[1] However, at 100°C, it begins to show thermal degradation (likely elimination to styrene derivatives) where the bromide remains inert.

Photolytic Stability (Light Sensitivity)

Method: Exposure to broad-spectrum LED (simulated daylight) in clear borosilicate vials.[1]

CompoundTime to First Discoloration (Yellowing)Purity Loss @ 24 Hours
(4-Bromobutyl)benzene > 2 Weeks< 0.1%
This compound < 2 Hours ~ 3.5%

Critical Handling Note: The rapid yellowing of this compound is due to the liberation of elemental iodine (


). This is autocatalytic; free iodine can act as a radical initiator.[1] Storage in amber glass with copper shavings (stabilizer) is mandatory. 

Part 3: Experimental Protocols

To validate the quality of your this compound stocks, use the following self-validating protocols.

Protocol A: High-Performance Liquid Chromatography (HPLC) Purity Assay

Purpose: Quantify thermal degradation and hydrolysis products.[1]

  • Sample Preparation:

    • Dissolve 10 mg of this compound in 10 mL Acetonitrile (ACN).

    • Internal Standard: Add 5 mg Biphenyl (inert reference) to verify mass balance.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

    • Mobile Phase: A: Water (0.1% H3PO4), B: ACN.[1] Gradient: 50% B to 95% B over 10 min.

    • Detection: UV @ 254 nm (aromatic ring) and 220 nm (iodide tail).[1]

  • System Suitability:

    • The resolution (

      
      ) between this compound (RT ~6.5 min) and the hydrolysis product 4-phenyl-1-butanol (RT ~3.2 min) must be > 2.0.[1]
      
Protocol B: Rapid Iodine Liberation Test (Qualitative)

Purpose: Quick check for storage degradation before batch use.[1]

  • Preparation: Prepare a 1% starch indicator solution in water.[1]

  • Extraction: Take 100 µL of the this compound liquid. Shake vigorously with 1 mL of distilled water.

  • Test: Add 2 drops of starch solution to the aqueous layer.

  • Interpretation:

    • No Color: Purity is acceptable.[1]

    • Faint Blue/Purple: Trace decomposition (purification recommended).[1]

    • Dark Blue/Black: Significant decomposition (Distill or discard).[1]

Part 4: Workflow for Stability Testing

The following Graphviz diagram outlines the logical flow for determining if a batch of this compound is suitable for sensitive catalytic coupling reactions.

StabilityWorkflow Start Batch Receipt / Retrieval VisualCheck Visual Inspection: Clear vs. Yellow/Brown? Start->VisualCheck Colorless Colorless Liquid VisualCheck->Colorless Pass Yellow Yellow/Brown Liquid VisualCheck->Yellow Fail HPLC Protocol A: HPLC Purity Assay Colorless->HPLC Quantification StarchTest Protocol B: Starch Indicator Test Yellow->StarchTest Confirm Free I2 StarchTest->HPLC Negative (False Alarm) Purification Remediation: Wash w/ Na2S2O3 (aq) + Flash Chromatography StarchTest->Purification Positive (Blue) HPLC->Purification Purity < 98% Use Approve for Synthesis HPLC->Use Purity > 98% Purification->HPLC Retest

Figure 2: Decision matrix for quality assurance of this compound prior to use in cross-coupling reactions.

References

  • Lide, D. R. (Ed.).[1] CRC Handbook of Chemistry and Physics. 85th Edition. CRC Press.[1] (Standard source for Bond Dissociation Energies).[1]

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1] (Mechanistic grounding for alkyl halide hydrolysis and photolysis).

  • National Institute of Standards and Technology (NIST). Benzene, (iodomethyl)- Thermochemical Data. NIST Chemistry WebBook, SRD 69.[1] (Comparative data for benzyl iodide stability).

  • ChemScene. this compound Product Data Sheet. (Physical properties and safety data).

  • Solomons, T.W.G., & Fryhle, C.B. Organic Chemistry.[1] "Nucleophilic Substitution and Elimination Reactions of Alkyl Halides." (Foundational comparison of leaving group ability I > Br > Cl).

Sources

Comparative Validation Guide: HPLC-UV vs. GC-MS for (4-iodobutyl)Benzene Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

(4-iodobutyl)Benzene (CAS: 110507-70-1 / Analogous structures) is a critical alkylating agent utilized in the synthesis of pharmaceutical intermediates, most notably in the production of serotonergic modulators like Vilazodone . As an alkyl halide, it presents a dual analytical challenge:

  • Process Control (Assay): It serves as a raw material requiring high-purity quantification (>98%) to ensure yield and stoichiometry.

  • Genotoxic Safety (Impurity): Due to its reactivity (alkylating potential), it is classified as a Potential Genotoxic Impurity (PGI). If carried over into the final API, it must be controlled at trace levels (ppm/ppb) in accordance with ICH M7 guidelines.

This guide objectively compares two validated analytical approaches: Reverse-Phase HPLC-UV (for Assay/Purity) and GC-MS (for Trace Impurity Analysis).

Technical Comparison: HPLC-UV vs. GC-MS

The choice of method depends strictly on the "Analytical Use Concept"—whether you are validating for Content (Assay) or Safety (Limit of Quantitation).

Comparative Performance Matrix
FeatureMethod A: RP-HPLC-UVMethod B: GC-MS (SIM Mode)
Primary Application Assay & Purity (Raw Material Release)Trace Quantification (PGI Screening in API)
Dynamic Range


Sensitivity (LOD)

(limited by UV extinction)

(High specificity)
Specificity Moderate (Separation dependent)High (Mass spectral fingerprint)
Robustness High (Suitable for routine QC)Moderate (Requires frequent tuning)
Sample Prep Simple Dilution (ACN/Water)Extraction/Derivatization often required
Key Limitation Low sensitivity for trace analysis; UV cut-off issues.Thermal degradation of iodides at high injector temps.

Method A: RP-HPLC-UV (The Robust Standard for Assay)

Rationale: this compound is highly lipophilic (


). A C18 stationary phase with a high-organic mobile phase is essential to elute the compound within a reasonable runtime. UV detection is viable due to the benzene chromophore, though the alkyl chain provides no auxochromic boost.
Experimental Protocol
  • Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC.

  • Column: Agilent ZORBAX Eclipse Plus C18 (

    
    ).
    
  • Mobile Phase: Isocratic elution.

    • Solvent A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

    • Solvent B: Acetonitrile (ACN).

    • Ratio: 70% B : 30% A (High organic required for elution).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (Primary, high sensitivity) and 254 nm (Secondary, specificity check).

  • Temperature:

    
    .
    
  • Injection Volume:

    
    .
    
Critical Validation Parameters (ICH Q2 R2)
Specificity (Stress Testing)
  • Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3%

    
    ) for 4 hours.
    
  • Acceptance Criteria: Peak purity index > 990 (DAD). Resolution (

    
    ) between this compound and nearest degradation peak > 1.5.
    
  • Note: Iodides are light-sensitive. Photostability testing is mandatory; expect liberation of

    
     (purple discoloration) if unprotected.
    
Linearity & Range
  • Protocol: 5 concentration levels from 80% to 120% of target concentration (e.g.,

    
    ).
    
  • Target:

    
    .
    

Method B: GC-MS (The Gold Standard for Trace Analysis)

Rationale: For detecting this compound as an impurity in a drug substance, HPLC-UV lacks the necessary sensitivity (LOD). GC-MS utilizes the volatility of the butyl chain and the specificity of the Mass Spectrometer in Selected Ion Monitoring (SIM) mode to achieve ppb-level detection.

Experimental Protocol
  • Instrument: Agilent 7890B GC with 5977B MSD.

  • Column: DB-5ms Ultra Inert (

    
    ).
    
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode (for trace sensitivity). Temp:

    
    .
    
    • Caution: Do not exceed

      
       to prevent C-I bond homolysis.
      
  • Oven Program:

    • 
       hold for 1 min.
      
    • Ramp

      
       to 
      
      
      
      .
    • Hold 3 min.

  • MS Detection (SIM Mode):

    • Quant Ion: m/z 91 (Tropylium ion,

      
       - Base peak).
      
    • Qualifier Ions: m/z 133 (Butylbenzene fragment), m/z 260 (Molecular Ion

      
      ).
      
    • Note: The molecular ion (260) may be weak; m/z 91 is robust but less specific. Use retention time locking.

Critical Validation Parameters
Sensitivity (LOD/LOQ)
  • Protocol: Analyze blank matrix spiked with decreasing concentrations of this compound.

  • Calculation: Signal-to-Noise (S/N) ratio.

    • LOD: S/N

      
       3:1.
      
    • LOQ: S/N

      
       10:1.
      
  • Typical Capability: LOQ

    
     relative to API.
    
Accuracy (Recovery)
  • Protocol: Spike the API (matrix) at LOQ, 100% Limit, and 150% Limit levels.

  • Acceptance: 80-120% recovery at LOQ levels (wider acceptance is permitted for trace impurities compared to assay).

Validation Decision Workflow

The following diagram illustrates the decision logic for selecting the appropriate validation path based on the intended use of the data.

Validation_Workflow Start Start: this compound Analysis Decision Define Analytical Goal Start->Decision Path_Assay Raw Material Assay (High Purity) Decision->Path_Assay Purity > 90% Path_Impurity Trace Impurity in API (Safety/PGI) Decision->Path_Impurity Limit < 100 ppm Method_HPLC Method A: RP-HPLC-UV (Assay/Purity) Path_Assay->Method_HPLC Method_GC Method B: GC-MS (SIM) (Limit Test) Path_Impurity->Method_GC Val_HPLC Validation Criteria: - Range: 80-120% - Precision: RSD < 1.0% - Specificity: Forced Degradation Method_HPLC->Val_HPLC Val_GC Validation Criteria: - LOD/LOQ (S/N > 10) - Accuracy at LOQ (80-120%) - Specificity: Matrix Spiking Method_GC->Val_GC Report Generate COA / Validation Report Val_HPLC->Report Val_GC->Report

Figure 1: Decision tree for selecting validation methodology based on analyte concentration and regulatory requirement.

Expert Insights & Troubleshooting

The "Iodide" Instability Factor

Unlike chloro- or bromo- analogs, the C-I bond is relatively weak (


).
  • Observation: During HPLC validation, you may observe a "ghost peak" increasing over time in the autosampler.

  • Root Cause: Photolytic degradation releasing free iodine (

    
    ) and butylbenzene radicals.
    
  • Solution: Use amber glassware for all standard and sample preparations. Set autosampler temperature to

    
    .
    
GC-MS Carryover

This compound is "sticky" due to its high boiling point and lipophilicity.

  • Symptom: Ghost peaks in blank injections following a high-concentration standard.

  • Solution: Implement a solvent wash (e.g., 5x Dichloromethane) between injections. Use a deactivated liner with glass wool to trap non-volatiles.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

  • Heinrich, T., et al. (2004). Synthesis and Structure-Activity Relationships of Vilazodone. Journal of Medicinal Chemistry. (Context for synthetic utility of butylbenzene intermediates). Link

  • Elder, D. P., et al. (2010). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Organic Process Research & Development. (Guidance on alkyl halide analysis). Link

Sources

Safety Operating Guide

Personal protective equipment for handling (4-iodobutyl)Benzene

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling (4-iodobutyl)Benzene

Part 1: Executive Summary & Chemical Identity

Chemical Name: this compound Synonyms: 1-iodo-4-phenylbutane; Butylbenzene iodide CAS No: 15451-32-8 (Verify against specific vendor label as isomers exist) Molecular Formula: C₁₀H₁₃I

The "Why" of Safety (Mechanistic Insight): this compound is not merely a solvent or a benign reactant; it is a primary alkyl iodide . In medicinal chemistry, the iodine atom at the terminal carbon is an excellent leaving group, rendering the adjacent carbon highly electrophilic.

  • Biological Risk: This electrophilicity allows the molecule to act as an alkylating agent . It can react with nucleophilic sites on DNA bases (guanine/adenine), potentially causing mutations.

  • Chemical Risk: Like most organic iodides, the C-I bond is weaker than C-Br or C-Cl bonds. It is sensitive to light and heat, degrading to liberate free Iodine (

    
    ) and radical species, which can increase pressure in sealed vessels.
    

Part 2: Hazard Profile & Risk Assessment

Hazard ClassH-CodeDescriptionMechanistic Cause
Acute Toxicity H302/H312Harmful if swallowed/contact.Systemic absorption of lipophilic aromatic chain.
Skin/Eye Irritant H315/H319Causes irritation.[1][2]Lipophilic nature allows skin penetration; Iodine release causes chemical burns.
Carcinogenicity H350/H351Suspected Carcinogen.[3]Alkylating potential. Transfers butyl-benzene group to DNA.
Reactivity N/ALight Sensitive.Homolytic cleavage of C-I bond releases

(purple discoloration).

Part 3: Personal Protective Equipment (PPE) Matrix

Core Directive: Standard nitrile gloves are insufficient for prolonged handling of aromatic alkyl halides. The benzene ring facilitates permeation through nitrile rubber, while the alkyl halide moiety attacks the polymer matrix.

Glove Selection Protocol
Operation ScalePrimary Glove (Inner)Secondary Glove (Outer)Rationale
Bulk Synthesis / Transfer (>10 mL) Silver Shield / 4H (Laminate) Nitrile (5 mil) Laminates provide >4hr breakthrough time. Nitrile outer provides dexterity and grip.
Analytical / Small Scale (<1 mL) Nitrile (High Durability) Nitrile (Disposable) Double-gloving creates a tortuous path. Change immediately upon splash.[4]
Spill Cleanup Silver Shield / 4H (Laminate) Heavy Duty Neoprene Maximum chemical resistance required.[5]
Respiratory & Body Protection[3][6][7]
  • Primary Engineering Control: All handling must occur inside a certified chemical fume hood maintaining a face velocity of 80–100 fpm.

  • Respiratory (If Hood Unavailable/Spill): Full-face respirator with Organic Vapor (OV) cartridges (Black label).

    • Note: P100 filters alone do not stop vapors.

  • Body: Flame-resistant lab coat (Nomex/cotton blend).

  • Eyes: Chemical splash goggles (ventless or indirect vent). Safety glasses are insufficient for liquid transfer due to splash risk.

Part 4: Operational Workflow & Decision Logic

The following diagram outlines the decision-making process for safe handling, emphasizing the "Stop Work" triggers.

SafetyProtocol Start Start: this compound Handling CheckState Visual Inspection: Is liquid purple/brown? Start->CheckState Degraded STOP: Significant Decomposition (Free Iodine Present) CheckState->Degraded Yes (Dark Color) GoodState Liquid is Colorless/Pale Yellow CheckState->GoodState No ScaleCheck Determine Scale GoodState->ScaleCheck SmallScale Small Scale (<10 mL) Analytical/Screening ScaleCheck->SmallScale LargeScale Large Scale (>10 mL) Synthesis/Purification ScaleCheck->LargeScale PPE_Small PPE: Double Nitrile Gloves + Fume Hood + Goggles SmallScale->PPE_Small PPE_Large PPE: Silver Shield Laminate Liner + Nitrile Outer + Fume Hood LargeScale->PPE_Large Action Proceed with Reaction/Transfer PPE_Small->Action PPE_Large->Action Cleanup Decontaminate Glassware (Thiosulfate Wash) Action->Cleanup

Figure 1: Operational decision tree for handling this compound, categorizing risk by chemical stability and operational scale.

Part 5: Step-by-Step Handling Procedures

A. Storage & Inspection
  • Light Protection: Store in amber glass vials or wrap clear glass in aluminum foil. Light causes homolytic cleavage of the C-I bond.

  • Stabilization: Ensure a copper turnings stabilizer is present if stored for long periods (scavenges free iodine).

  • Visual Check: If the liquid has turned dark brown/purple, free iodine is present.

    • Remediation:[6][7][8][9] Wash the organic layer with 10% Sodium Thiosulfate (

      
      ) to reduce 
      
      
      
      back to iodide (colorless) before use in sensitive couplings.
B. Transfer Protocol (Syringe Technique)

Avoid pouring. Use positive displacement transfer to minimize aerosols.

  • Setup: Clamp the source bottle in the hood.

  • Pressure Equalization: Insert a needle connected to an inert gas line (Nitrogen/Argon) into the source bottle headspace.

  • Draw: Use a glass syringe with a Luer-lock needle. Plastic syringes (polypropylene) may swell if contact time is prolonged.

  • Transfer: Dispense directly into the reaction vessel. Do not spray.[2][6]

C. Decontamination & Disposal

Do not mix with Oxidizing Acids (Nitric/Perchloric) – Risk of exothermic iodine release.

  • Quenching Glassware: Rinse all contaminated glassware with a 10% Sodium Thiosulfate solution. This neutralizes residual alkyl iodide and free iodine.

  • Waste Segregation:

    • Stream: Halogenated Organic Waste.

    • Labeling: Explicitly list "this compound" and "Potential Alkylator".

  • Spill Management:

    • Small Spill: Absorb with vermiculite or sand.

    • Do NOT use paper towels: While not pyrophoric, organic iodides on cellulose can be shock-sensitive or highly flammable if dried. Use inert absorbents.

Part 6: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[9]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).

  • Ansell Healthcare. (2009). Chemical Resistance Guide: Permeation & Degradation Data. (Reference for Laminate vs. Nitrile performance against aromatic halides).

  • PubChem. (n.d.). Compound Summary for Alkyl Iodides (Class). National Library of Medicine.

Sources

×

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-iodobutyl)Benzene
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Reactant of Route 2
(4-iodobutyl)Benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.